molecular formula C11H14FN B3223452 (S)-3-(4-Fluorophenyl)piperidine CAS No. 1217978-01-2

(S)-3-(4-Fluorophenyl)piperidine

Cat. No.: B3223452
CAS No.: 1217978-01-2
M. Wt: 179.23
InChI Key: NKQDGXBXNNRWPR-SNVBAGLBSA-N
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Description

(S)-3-(4-Fluorophenyl)piperidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDGXBXNNRWPR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-(4-Fluorophenyl)piperidine CAS number 61869-08-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Subject: CAS 61869-08-7 (Paroxetine Free Base) Document Type: Technical Guide for Drug Development Professionals

Nomenclature & Identity Verification

Critical Note on Chemical Identity: The CAS number 61869-08-7 corresponds to Paroxetine (Free Base) , a potent Selective Serotonin Reuptake Inhibitor (SSRI). While the user-supplied descriptor "(S)-3-(4-Fluorophenyl)piperidine" correctly identifies the core pharmacophore scaffold and the critical stereochemical center at the 3-position, the full chemical entity associated with this CAS includes a (1,3-benzodioxol-5-yloxy)methyl substituent.

This guide focuses on the full entity CAS 61869-08-7 , with specific emphasis on the (3S, 4R) stereochemical configuration, which is the pharmacological determinant of its activity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
Systematic Name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
CAS Number 61869-08-7
Molecular Formula C₁₉H₂₀FNO₃
Molecular Weight 329.37 g/mol
Appearance Crystalline Solid (White to Off-white)
Melting Point 114 – 116 °C (Free Base)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Poorly soluble in water (Free Base)
pKa ~9.9 (Piperidine Nitrogen)
Chirality (3S, 4R) – trans configuration
Optical Rotation

(c=1, MeOH)

Synthetic Methodologies & Process Chemistry

The synthesis of CAS 61869-08-7 is defined by the requirement for strict diastereocontrol. The therapeutic index depends on the (3S, 4R)-(-)-trans isomer. The (3R, 4S) enantiomer and cis-diastereomers are considered impurities.

A. The Classical Resolution Route (Ferrosan Process)

This is the historically dominant industrial route. It relies on the optical resolution of a racemic precursor rather than asymmetric induction from the start.

  • Precursor Formation: 4-Fluorostyrene is reacted with formaldehyde and methylamine to form a racemic tetrahydropyridine intermediate.

  • Optical Resolution (The Critical Step): The racemate is resolved using a chiral acid, typically (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) .

    • Mechanism:[1][2][3][4][5] L-DBTA forms a diastereomeric salt with the desired (S)-enantiomer of the tetrahydropyridine, which crystallizes out of acetone/methanol due to lower solubility.

    • Yield: This step theoretically limits yield to 50% (without racemization/recycling of the unwanted isomer).

  • Reduction & Coupling: The resolved salt is neutralized, reduced (maintaining the trans stereochemistry via thermodynamic control), and coupled with sesamol via a mesylate or chloride intermediate.

B. Asymmetric Synthesis (Enzymatic/Catalytic)

Modern process chemistry utilizes enzymatic desymmetrization to bypass the 50% yield limit of classical resolution.

  • Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) are used to selectively acylate the hydroxymethyl group of the racemic intermediate.

  • Asymmetric Conjugate Addition: Using chiral organocatalysts to direct the addition of malonates to nitro-olefins, establishing the C3 and C4 centers simultaneously.

Process Workflow Diagram

The following diagram illustrates the industrial logic for the Classical Resolution route, highlighting the critical control points for stereochemistry.

ParoxetineSynthesis Start 4-Fluoro-α-methylstyrene Racemate Racemic Tetrahydropyridine Intermediate Start->Racemate Mannich-type Cyclization Resolution Optical Resolution Agent: (-)-L-DBTA Racemate->Resolution Add Chiral Acid Crystallization Fractional Crystallization (Acetone/MeOH) Resolution->Crystallization Salt (S)-Enantiomer Salt (>98% ee) Crystallization->Salt Precipitate (S)-form Reduction Reduction (LiAlH4 or H2/Pd) Generates trans-(3S,4R) Salt->Reduction Free-basing + Reduction Coupling Etherification (Sesamol + Sulfonyl Chloride) Reduction->Coupling Activation Final Paroxetine (Free Base) CAS 61869-08-7 Coupling->Final N-Demethylation (if req)

Figure 1: Industrial workflow for the synthesis of Paroxetine, emphasizing the optical resolution step utilizing L-DBTA to establish the (S)-configuration.

Analytical Validation & Quality Control

Ensuring the enantiomeric purity of CAS 61869-08-7 is the primary analytical challenge. The USP and EP monographs mandate strict limits on the (+)-enantiomer and cis-diastereomers.

A. Chiral HPLC Protocol

This method separates the (3S, 4R) active ingredient from its (3R, 4S) antipode.

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 295 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

B. NMR Spectroscopy

While ¹H NMR confirms structure, ¹⁹F NMR is a powerful tool for purity profiling given the single fluorine atom on the phenyl ring.

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the benzodioxole singlet (~5.9 ppm) and the multiplets for the piperidine ring protons (2.6–3.6 ppm).

  • ¹⁹F NMR: A single sharp singlet at ~ -115 ppm (referenced to CFCl₃). The appearance of secondary fluorine peaks often indicates the presence of cis-isomers or incomplete resolution.

Therapeutic Application & Mechanism

Primary Indication: Major Depressive Disorder (MDD), OCD, Panic Disorder. Class: Selective Serotonin Reuptake Inhibitor (SSRI).[2][3][5][6]

Mechanism of Action: CAS 61869-08-7 acts by potently inhibiting the Serotonin Transporter (SERT). The molecular geometry of the (3S, 4R) isomer allows it to bind into the central vestible of the transporter, locking it in an outward-open conformation and preventing the reuptake of serotonin (5-HT) from the synaptic cleft.

  • Ki (SERT): ~0.05 nM (Extremely high affinity).[7]

  • Selectivity: 300-fold selective for SERT over NET (Norepinephrine Transporter).

Handling, Stability & Safety

  • Storage: The free base is sensitive to oxidation and light. Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Formulation Note: In drug products, CAS 61869-08-7 is rarely used as the free base due to hygroscopicity. It is typically converted to the Hydrochloride Hemihydrate (CAS 110429-35-1) or Mesylate salt to ensure crystalline stability.

  • Safety:

    • GHS Classification:[7] Acute Tox. 4 (Oral), Aquatic Chronic 2.

    • Hazard:[8][7] Potent bioactive compound.[9][6] Handle in a fume hood with localized exhaust. Avoid dust generation.

References

  • U.S. Environmental Protection Agency (EPA). Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)- Substance Details.[10] CompTox Chemicals Dashboard.[10] Link

  • National Center for Biotechnology Information (NCBI). Paroxetine | C19H20FNO3 - PubChem. PubChem Compound Summary. Link

  • Barnes, R. D., et al. Process for the preparation of paroxetine. U.S. Patent 4,721,723. (Original Ferrosan/SmithKline Beecham Patent describing the L-DBTA resolution). Link

  • Gotor, V., et al. Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (-)-Paroxetine. Journal of Organic Chemistry, 2002. Link

  • LookChem. Paroxetine CAS 61869-08-7 Data Sheet.Link

Sources

Chemical structure of (S)-3-(4-fluorophenyl)piperidine vs Paroxetine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Chemical Structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine

A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed comparative analysis of the chemical structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine. While both molecules share a 4-fluorophenylpiperidine core, a common feature in many selective serotonin reuptake inhibitors (SSRIs), their distinct structural modifications lead to significant differences in their pharmacological profiles and therapeutic applications. This document will delve into the nuances of their stereochemistry, structure-activity relationships (SAR), and the synthetic strategies employed to achieve their specific chemical architectures. The insights presented herein are intended to guide researchers and drug development professionals in the design of novel central nervous system (CNS) agents.

Introduction: The Significance of the 4-Fluorophenylpiperidine Moiety

The 4-fluorophenylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of CNS-acting agents. Its incorporation into a molecule can significantly influence its binding affinity and selectivity for various neurotransmitter transporters and receptors. The fluorine atom at the 4-position of the phenyl ring is a key feature, as it can enhance metabolic stability and alter electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on two prominent examples: (S)-3-(4-fluorophenyl)piperidine, a key building block and a pharmacologically active molecule in its own right, and Paroxetine, a widely prescribed antidepressant that contains this core structure.

Comparative Structural Analysis

A direct comparison of the chemical structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine reveals both fundamental similarities and critical differences that dictate their biological activity.

Feature(S)-3-(4-fluorophenyl)piperidineParoxetine
IUPAC Name (3S)-3-(4-fluorophenyl)piperidine(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
Molecular Formula C₁₁H₁₄FNC₁₉H₂₀FNO₃
Molar Mass 179.23 g/mol 329.37 g/mol
Core Structure 4-Fluorophenylpiperidine4-Fluorophenylpiperidine
Chirality Single stereocenter at C3 (S)Two stereocenters at C3 (S) and C4 (R)
Key Substituents - H at all other piperidine positions- Benzo[d]dioxol-5-yloxymethyl group at C3- Aryl (4-fluorophenyl) group at C4
The Piperidine Ring and its Conformation

In both molecules, the piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring is crucial for receptor interaction. In (S)-3-(4-fluorophenyl)piperidine, the 4-fluorophenyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable.

Stereochemistry: A Defining Feature

The stereochemistry of these compounds is paramount to their biological activity.

  • (S)-3-(4-fluorophenyl)piperidine: Possesses a single chiral center at the C3 position of the piperidine ring. The (S)-enantiomer is often the more potent eutomer for specific biological targets.

  • Paroxetine: Is a trans-di-substituted piperidine with two chiral centers at C3 and C4. The therapeutically active form is the (3S, 4R)-isomer. This specific stereochemical arrangement is critical for its high-affinity binding to the serotonin transporter (SERT). Any deviation from this configuration results in a significant loss of potency.

Figure 1. Comparative chemical structures.

Structure-Activity Relationship (SAR) Insights

The SAR of these compounds provides a clear picture of how structural modifications impact their interaction with the serotonin transporter.

  • The Role of the 4-Fluorophenyl Group: In both molecules, this group is essential for high-affinity binding to SERT. The fluorine atom is believed to engage in favorable interactions within the binding pocket.

  • The Piperidine Nitrogen: The secondary amine in the piperidine ring is crucial. It is protonated at physiological pH, and the resulting ammonium ion forms a key ionic interaction with a conserved aspartate residue in the SERT binding site.

  • The C3-Substituent in Paroxetine: The bulky benzo[d]dioxol-5-yloxymethyl group at the C3 position of Paroxetine is a critical addition that significantly enhances its potency and selectivity for SERT over other monoamine transporters. This group occupies a specific hydrophobic pocket within the transporter, contributing to the overall high-affinity binding. This structural feature is absent in (S)-3-(4-fluorophenyl)piperidine, which accounts for its lower affinity and selectivity for SERT compared to Paroxetine.

Synthetic Strategies and Methodologies

The synthesis of these molecules, particularly with the required stereocontrol, is a key challenge in their production.

Synthesis of (S)-3-(4-fluorophenyl)piperidine

A common and efficient method for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine involves the enzymatic resolution of a racemic intermediate.

Experimental Protocol: Enzymatic Resolution

  • Racemate Synthesis: Prepare racemic 3-(4-fluorophenyl)piperidine via standard synthetic routes, such as the reduction of the corresponding pyridine precursor.

  • Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B, CAL-B) for their ability to selectively acylate one enantiomer of the racemic amine.

  • Resolution Reaction:

    • Dissolve racemic 3-(4-fluorophenyl)piperidine in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

    • Introduce the selected lipase (e.g., immobilized CAL-B).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

  • Work-up and Separation:

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • The reaction mixture will contain the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

    • Separate the (S)-amine from the (R)-amide by extraction or chromatography.

    • The (S)-3-(4-fluorophenyl)piperidine can be isolated in high enantiomeric excess.

G Racemic_Amine Racemic 3-(4-fluorophenyl)piperidine Reaction Enzymatic Acylation Racemic_Amine->Reaction Acyl_Agent Acylating Agent (e.g., Ethyl Acetate) Acyl_Agent->Reaction Lipase Lipase (e.g., CAL-B) Lipase->Reaction Separation Separation (Extraction/Chromatography) Reaction->Separation S_Amine (S)-3-(4-fluorophenyl)piperidine (Desired Product) Separation->S_Amine R_Amide (R)-N-acetyl-3-(4-fluorophenyl)piperidine Separation->R_Amide

Figure 2. Workflow for enzymatic resolution.

Synthesis of Paroxetine

The synthesis of Paroxetine is more complex due to the presence of two stereocenters. A key strategy involves the stereoselective opening of an epoxide intermediate.

Experimental Protocol: Key Steps in a Common Paroxetine Synthesis

  • Starting Material: A common starting point is a chiral amino alcohol, which can be derived from a natural amino acid like L-proline to set the initial stereochemistry.

  • Epoxide Formation: The chiral amino alcohol is converted to a key epoxide intermediate with the desired stereochemistry.

  • Stereoselective Epoxide Opening: The epoxide is opened by a 4-fluorophenyl organometallic reagent (e.g., a Grignard or organocuprate reagent). This reaction proceeds with high stereoselectivity to establish the trans-relationship between the C3 and C4 substituents.

  • Piperidine Ring Formation: The resulting amino alcohol is then cyclized to form the piperidine ring.

  • Introduction of the Side Chain: The benzo[d]dioxol-5-yloxymethyl side chain is introduced at the C3 position, typically via a Williamson ether synthesis.

  • Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final Paroxetine molecule.

Pharmacological Implications

The structural differences between (S)-3-(4-fluorophenyl)piperidine and Paroxetine translate directly to their pharmacological profiles.

Parameter(S)-3-(4-fluorophenyl)piperidineParoxetine
Primary Target Serotonin Transporter (SERT)Serotonin Transporter (SERT)
Binding Affinity (Ki) for SERT ModerateHigh (Potent)
Selectivity for SERT ModerateHigh (Selective over NET and DAT)
Therapeutic Use Primarily as a key intermediate in the synthesis of other drugs. May have some intrinsic activity.Widely used as an antidepressant and anxiolytic.

The high potency and selectivity of Paroxetine for SERT are a direct consequence of its more complex and highly optimized structure, particularly the presence of the C3 side chain and the specific (3S, 4R) stereochemistry.

Conclusion

References

  • Engels, L. J., & Kruse, C. G. (n.d.). The 'Piperidine' nucleus in CNS-active compounds. Drug Discovery Today. Retrieved from a publicly available abstract on ScienceDirect.

Strategic Utilization of (S)-3-(4-Fluorophenyl)piperidine in Chiral Pharmacology

[1][2]

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine (CAS: 1217829-49-6, HCl salt) represents a privileged chiral scaffold in modern drug discovery.[1][2] Belonging to the 3-arylpiperidine chemotype, this building block is critical for accessing high-affinity ligands for GPCRs (Dopamine, Serotonin, Sigma) and enzymes (PARP).[1] Its value lies in the synergistic combination of the (S)-configured piperidine ring , which provides a specific vector for amine interactions, and the 4-fluorophenyl moiety , which modulates metabolic stability and lipophilicity via the "Fluorine Effect."

This guide details the asymmetric synthesis, pharmacological utility, and quality control parameters for this synthon, moving beyond basic descriptions to provide actionable insights for medicinal chemists.

Chemical Profile & Physiochemical Properties[2][3][4][5][6][7][8][9]

The (S)-enantiomer of 3-(4-fluorophenyl)piperidine is the eutomer (active isomer) for several target classes, often distinguishing itself from the (R)-isomer which may exhibit off-target toxicity or reduced potency.[1][2]

PropertyData
Chemical Name (S)-3-(4-Fluorophenyl)piperidine
CAS Number (HCl) 1217829-49-6
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₁₁H₁₄FN (Free Base) / C₁₁H₁₅ClFN (HCl)
Molecular Weight 179.24 g/mol (Base) / 215.69 g/mol (HCl)
Chirality (S)-configuration at C3
pKa (Calculated) ~9.5 (Piperidine NH)
LogP (Calculated) ~2.3 (Moderate Lipophilicity)
Key Structural Features Secondary amine (H-bond donor/acceptor), Fluorine (Metabolic blocker), Chiral center

Advanced Synthetic Methodologies

The synthesis of 3-arylpiperidines has evolved from wasteful classical resolutions to catalytic asymmetric methods.[2] Two primary routes are recommended based on scale and available starting materials.

Method A: Asymmetric Hydrogenation of Pyridinium Salts (Scalable)

This is the preferred industrial route due to the low cost of the pyridine precursor. The reaction utilizes a Rhodium or Iridium catalyst with a chiral phosphine ligand to induce stereochemistry during the reduction of the aromatic ring.

  • Precursor: 3-(4-Fluorophenyl)pyridine (commercially available or synthesized via Suzuki coupling).[1][2]

  • Catalyst System: Rh(cod)₂BF₄ + Chiral Ligand (e.g., (R,S)-JosiPhos or SegPhos).[1]

  • Conditions: 50-80 bar H₂, heterogeneous or homogeneous catalysis.

  • Mechanism: The pyridine is often activated as a pyridinium salt (N-benzyl or N-H with acid) to facilitate partial reduction to the enamine/imine, followed by enantioselective hydrogenation.[3]

Method B: Rh-Catalyzed Asymmetric Reductive Heck (Modular)

For library generation where diverse aryl groups are needed, the reductive Heck coupling is superior. This method couples a protected dihydropyridine with an arylboronic acid.[2]

  • Reagents: 4-Fluorophenylboronic acid + N-Cbz-2,3-dihydropyridine.[1][2]

  • Catalyst: Rh(acac)(C₂H₄)₂ + Chiral Bisphosphine (e.g., (R)-BINAP).[1]

  • Advantage: Allows late-stage introduction of the fluorophenyl group.[2]

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: 3-(4-Fluorophenyl)pyridineActivationActivation: N-Benzylationor HCl Salt FormationStart->Activation  BnBr or HCl  CatalysisAsymmetric Hydrogenation(Rh-JosiPhos / H2)Activation->Catalysis  Cat. Loading 1 mol%  IntermedIntermediate:Chiral TetrahydropyridineCatalysis->Intermed  Enantio-determining step  ProductProduct: (S)-3-(4-Fluorophenyl)piperidine HClIntermed->Product  Full Reduction / Deprotection  

Figure 1: Streamlined workflow for the asymmetric hydrogenation route, highlighting the critical activation step.

Medicinal Chemistry Applications

The (S)-3-(4-fluorophenyl)piperidine scaffold acts as a bioisostere and distinct vector compared to the more common 4-phenylpiperidines (e.g., Haloperidol, Paroxetine).[1][2]

The "Fluorine Effect" in Lead Optimization

Replacing a hydrogen with fluorine at the para-position of the phenyl ring serves two critical functions:

  • Metabolic Blocking: It prevents CYP450-mediated hydroxylation at the para-position, a common clearance pathway for phenyl-piperidines.[1][2] This significantly extends the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially altering

    
     stacking interactions with receptor residues (e.g., Phenylalanine/Tryptophan in GPCR binding pockets).
    
Target Class: PARP Inhibitors (Niraparib Analogs)

The drug Niraparib (Zejula) utilizes an (S)-3-phenylpiperidine scaffold.[1][2] The (S)-configuration is essential for binding in the nicotinamide pocket of the PARP enzyme.

  • Application: (S)-3-(4-Fluorophenyl)piperidine is used to synthesize "next-gen" PARP inhibitors where the 4-fluoro group improves potency or CNS penetration compared to the unsubstituted phenyl of Niraparib.[1][2]

Target Class: GPCR Ligands (Sigma & Dopamine)

3-Arylpiperidines are "privileged structures" for aminergic GPCRs.[2]

  • Sigma-1 Receptor: High affinity ligands often feature a basic amine separated from an aromatic ring by a specific distance.[1][2] The 3-arylpiperidine provides a rigidified linker compared to flexible alkylamines.[1][2]

  • Dopamine Stabilizers: Structurally related to (-)-3-PPP (Preclamol), the 4-fluoro analog is explored to modulate intrinsic activity (agonist vs. antagonist) at D2 receptors.[1][2]

SAR Logic Diagram

SAR_LogicScaffold(S)-3-(4-Fluorophenyl)piperidineCore ScaffoldVector(S)-Chiral Vector(Shape Complementarity)Scaffold->VectorAmineSecondary Amine(Ionic Interaction w/ Asp)Scaffold->AmineFluorine4-Fluoro Substituent(Metabolic Block)Scaffold->FluorineTarget1PARP Inhibition(Niraparib-like)Vector->Target1  Critical Fit  Target2Sigma-1 Receptor(Neuroprotection)Amine->Target2  Salt Bridge  Fluorine->Target1  Improved PK  

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological utility.[1][2]

Quality Control & Analytical Protocols

Ensuring the enantiomeric purity of this building block is non-negotiable, as the (R)-isomer can drastically alter pharmacological profiles.

Enantiomeric Excess (ee) Determination[14]
  • Method: Chiral HPLC[4][5]

  • Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.[2]

  • Acceptance Criteria: > 98% ee for late-stage drug synthesis.

Impurity Profile

Common impurities from the hydrogenation route include:

  • Over-reduced species: Piperidine ring fully saturated but fluorine eliminated (defluorination is a risk with Pd/C, less so with Rh).

  • Partially reduced intermediates: Tetrahydropyridines (check via NMR for alkene protons).

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines. National Institutes of Health (NIH).[2] Available at: [Link][1]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Università degli Studi di Milano. Available at: [Link][1]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules.[2] Available at: [Link][1][6]

  • Sigma Receptor Ligands: Synthesis and Pharmacological Evaluation. PubMed Central.[2] Available at: [Link][1]

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Royal Society of Chemistry.[1][2] Available at: [Link][1][7][8][9][6][3][10]

Difference between (S)-3-(4-Fluorophenyl)piperidine and its hydroxymethyl intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of (S)-3-(4-Fluorophenyl)piperidine and its commonly associated hydroxymethyl intermediate .[1]

In the context of pharmaceutical process chemistry, this topic typically addresses the distinction between the Niraparib (PARP inhibitor) scaffold and the Paroxetine (SSRI) intermediate, which are structural isomers often confused due to their similar nomenclature and physicochemical properties.[1]

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine is a chiral building block primarily used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib .[1] It is characterized by a single chiral center at the C3 position and a 4-fluorophenyl substituent.[1][2]

The term "Hydroxymethyl Intermediate" in this chemical space most frequently refers to (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (also known as (-)-trans-Paroxol), which is the key precursor to Paroxetine .[1]

The core difference lies in Regiochemistry and Functionalization :

  • Target (Niraparib Core): 3-Aryl substitution; no hydroxymethyl group (C3-H).[1]

  • Intermediate (Paroxetine Core): 3,4-Disubstitution; contains a hydroxymethyl group (C3-CH2OH) and the aryl group is at C4.[1]

Structural & Stereochemical Definition

The distinction between these molecules is fundamental to their reactivity and pharmacological application.[1]

Molecule A: The Target Scaffold[1]
  • IUPAC Name: (3S)-3-(4-fluorophenyl)piperidine[1]

  • CAS Number: 1008535-72-9[1]

  • Structure: A piperidine ring with a 4-fluorophenyl group attached at the C3 position.[1][3][4][5][6][7][8][9] The C3 carbon is chiral (S-configuration).[1]

  • Functionality: Secondary amine (N-H) and Aryl-Alkane.[1]

Molecule B: The Hydroxymethyl Intermediate[1][10]
  • IUPAC Name: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[1][6][9]

  • CAS Number: 105812-81-5 (often as N-methyl or N-Boc variants)[1]

  • Structure: A piperidine ring with a 4-fluorophenyl group at C4 and a hydroxymethyl (-CH2OH) group at C3.[1]

  • Functionality: Secondary amine (N-H), Primary Alcohol (-OH), and Aryl-Alkane.[1]

Visual Structural Comparison[1][11]

StructuralComparison Target (S)-3-(4-Fluorophenyl)piperidine (Niraparib Core) C11H14FN Intermediate (3S,4R)-4-(4-F-Ph)-3-hydroxymethylpiperidine (Paroxetine Core) C12H16FNO Target->Intermediate Regioisomers & Homologs (Distinct Chemical Entities) Target_Feat Substituent: Phenyl at C3 Group: -H at C3 Chirality: (3S) Target->Target_Feat Inter_Feat Substituent: Phenyl at C4 Group: -CH2OH at C3 Chirality: (3S, 4R) Intermediate->Inter_Feat

Figure 1: Structural divergence between the 3-aryl scaffold and the 3,4-disubstituted hydroxymethyl intermediate.

Synthetic Context & Causality

Understanding the synthesis explains why these intermediates exist and how they differ.[1]

Synthesis of (S)-3-(4-Fluorophenyl)piperidine (Niraparib Route)

The synthesis typically avoids a hydroxymethyl intermediate to prevent unnecessary reduction steps.[1]

  • Starting Material: 3-(4-Fluorophenyl)pyridine or 3-Bromopyridine + 4-Fluorophenylboronic acid.[1]

  • Key Transformation: Asymmetric Hydrogenation of the pyridine ring or resolution of the racemic piperidine.[1]

  • Why no Hydroxymethyl? The target requires a hydrogen at C3.[1] Introducing a carbon-oxygen bond (hydroxymethyl) would require a difficult deoxygenation step.[1]

Synthesis of the Hydroxymethyl Intermediate (Paroxetine Route)

The hydroxymethyl group is essential here as it serves as the anchor for the ether linkage in Paroxetine.[1]

  • Starting Material: 4-Fluorocinnamic acid esters + Alkyl malonates (Michael Addition).[1]

  • Key Transformation: Cyclization to a piperidone diester

    
     Reduction of ester to Alcohol (-CH2OH).[1]
    
  • Role: The -CH2OH is reacted with sesamol (via mesylation/Mitsunobu) to form the final ether.[1]

Workflow Diagram

SynthesisWorkflow cluster_0 Route A: (S)-3-(4-Fluorophenyl)piperidine cluster_1 Route B: Hydroxymethyl Intermediate StartA 3-(4-Fluorophenyl)pyridine StepA1 Asymmetric Hydrogenation (Pt/C, Chiral Catalyst) StartA->StepA1 ProductA (S)-3-(4-Fluorophenyl)piperidine (Target) StepA1->ProductA StartB 4-Fluorocinnamic Ester StepB1 Michael Addition & Cyclization (Piperidine-3-carboxylate) StartB->StepB1 StepB2 LiAlH4 Reduction StepB1->StepB2 ProductB Hydroxymethyl Intermediate (Alcohol) StepB2->ProductB

Figure 2: Distinct synthetic lineages showing why the hydroxymethyl group is present in one pathway but absent in the other.[1]

Physicochemical & Analytical Differences

Researchers must use validated analytical methods to distinguish these compounds, as they may co-elute in generic HPLC gradients due to similar lipophilicity.[1]

Comparative Data Table
Feature(S)-3-(4-Fluorophenyl)piperidineHydroxymethyl Intermediate (Paroxol)
Formula C₁₁H₁₄FNC₁₂H₁₆FNO
Mol.[1][6][7] Weight 179.24 g/mol 209.26 g/mol
H-Bond Donors 1 (Amine)2 (Amine + Alcohol)
Chirality Single center (3S)Two centers (3S, 4R)
Substitution 3-Aryl3-Hydroxymethyl, 4-Aryl
Polarity Lower (Lipophilic)Higher (Polar Alcohol)
Diagnostic NMR Signals (¹H NMR in CDCl₃)
  • Target (Molecule A):

    • Look for a quintet or multiplet at C3 corresponding to the benzylic proton (~2.6–3.0 ppm) coupled to the ring methylenes.[1]

    • Absence of signals between 3.2–3.6 ppm (no -CH2O- protons).[1]

  • Intermediate (Molecule B):

    • Diagnostic Doublet of Doublets: Distinct signals at 3.2–3.6 ppm corresponding to the -CH2OH protons.[1]

    • Broad singlet (exchangeable) for the -OH proton.[1]

Experimental Protocol: Differentiation & Handling

If you have an unknown sample and need to determine if it is the target or the hydroxymethyl intermediate, follow this self-validating protocol.

Thin Layer Chromatography (TLC) Validation
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).[1]

  • Visualization: UV (254 nm) and Ninhydrin stain.[1]

  • Expected Result:

    • Target: Higher R_f value (less polar).

    • Hydroxymethyl Int: Lower R_f value (more polar due to -OH).[1]

Mass Spectrometry (LC-MS) Check
  • Method: Electrospray Ionization (ESI+).[1]

  • Target: [M+H]⁺ = 180.25 Da .

  • Hydroxymethyl Int: [M+H]⁺ = 210.27 Da .[1]

  • Note: The mass difference of 30 Da (CH₂O) is definitive.[1]

References

  • Niraparib Synthesis & Intermediates

    • Title: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1]

    • Source: WO Patent 2008/084261 (Merck Sharp & Dohme).[1]

    • URL:[1]

  • Paroxetine Hydroxymethyl Intermediate (Paroxol)

    • Title: Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.[1][5][6][7][9]

    • Source: WO Patent 2002/053537.[10]

    • URL:[1]

  • Impurity Profiling in 4-Arylpiperidines

    • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.[1][5][9]

    • Source: Der Pharma Chemica, 2017, 9(7):91-93.[1][5]

    • URL:[Link]

  • Stereoselective Synthesis of 3-Substituted Piperidines

    • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.[1]

    • Source: J. Am. Chem. Soc. 2022.[1]

    • URL:[Link][1]

Sources

Metabolic Stability of (S)-3-(4-Fluorophenyl)piperidine in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the evaluation of the metabolic stability of (S)-3-(4-Fluorophenyl)piperidine in liver microsomes. It is structured for drug discovery scientists, focusing on the mechanistic implications of the 4-fluorine substitution, the chirality of the 3-position, and the specific protocols required to generate high-fidelity intrinsic clearance (


) data.

Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Context

(S)-3-(4-Fluorophenyl)piperidine represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for monoamine transporter inhibitors (e.g., SSRIs like paroxetine analogs), sigma receptor ligands, and NMDA antagonists.

Evaluating its metabolic stability in liver microsomes (Human/Rat Liver Microsomes - HLM/RLM) is critical because phenylpiperidines are traditionally high-clearance substrates. The introduction of the 4-fluoro group and the specific (S)-configuration are deliberate structural modifications intended to modulate this clearance.

Structural Logic & Metabolic Soft Spots

The metabolic fate of this compound is dictated by three factors:

  • The Basic Amine (

    
    ):  At physiological pH (7.4), the piperidine nitrogen is protonated. This promotes binding to CYP2D6  (in humans), which prefers basic, lipophilic substrates.
    
  • The 4-Fluoro Blockade: In a non-substituted phenylpiperidine, the primary metabolic route is aromatic hydroxylation at the para-position of the phenyl ring. The Fluorine atom (

    
     bond energy 
    
    
    
    kcal/mol) effectively blocks this site, forcing the enzymes to attack thermodynamically less favorable positions (e.g., ortho-hydroxylation or the piperidine ring).
  • Chirality ((S)-Enantiomer): Cytochrome P450 enzymes are chiral environments. The (S)-enantiomer often exhibits a distinct

    
     compared to the (R)-enantiomer due to differential orientation in the CYP active site (heme proximity).
    
Predicted Metabolic Pathways

In the microsomal assay (Phase I metabolism), the following pathways are expected:

  • Major:

    
    -Carbon oxidation on the piperidine ring (leading to lactams or ring opening).
    
  • Minor: N-oxidation (forming the N-oxide).

  • Minor: Aromatic hydroxylation at the ortho-position (blocked at para).

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance (


)  and half-life (

)
.
Reagents & Preparation
  • Test Compound: (S)-3-(4-Fluorophenyl)piperidine (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Conditions (Self-Validating Design)

To ensure Michaelis-Menten conditions (where


), the substrate concentration is kept low.
ParameterValueRationale
Substrate Conc. 1 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

M
Ensures first-order kinetics; minimizes saturation.
Protein Conc. 0.5 mg/mLStandardizes enzyme load; prevents non-specific binding artifacts.
Temperature 37°CPhysiological relevance.[1][2]
Time Points 0, 5, 15, 30, 45 minCaptures the exponential decay curve accurately.
Replicates Triplicate (

)
Statistical robustness.
Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final).

    • Spike with Test Compound (1

      
      M final).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final concentration) to start the reaction.

    • Control Arm: Add Buffer instead of NADPH (Minus-NADPH control) to assess chemical stability.

  • Sampling:

    • At each time point (

      
       min), remove an aliquot (e.g., 50 
      
      
      
      L).
  • Quenching:

    • Immediately dispense aliquot into a plate containing 150

      
      L ice-cold Quench Solution (1:3 ratio).
      
    • Vortex and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor the transition for

      
       fragment (likely 163 or similar).
      

Visualization: Workflow & Pathways

Experimental Workflow Diagram

This diagram outlines the critical path for the stability assay, highlighting the decision nodes for data acceptance.

MicrosomalStabilityWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Preparation MasterMix Master Mix: Microsomes + Buffer + (S)-Analog Start->MasterMix Equilibration Pre-incubation (37°C, 5 min) MasterMix->Equilibration Initiation Add NADPH (Start Reaction) Equilibration->Initiation Sample0 T=0 min Initiation->Sample0 Sample5 T=5 min Initiation->Sample5 Sample15 T=15 min Initiation->Sample15 Sample30 T=30 min Initiation->Sample30 Sample45 T=45 min Initiation->Sample45 Quench Quench with ACN + IS (Precipitate Protein) Sample0->Quench Sample5->Quench Sample15->Quench Sample30->Quench Sample45->Quench LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Quench->LCMS Calc Calculate Slope (k) ln(% Remaining) vs Time LCMS->Calc

Caption: Figure 1. Kinetic workflow for determining intrinsic clearance.[3] Critical timing ensures accurate


 calculation.
Predicted Metabolic Pathway Map

This diagram illustrates how the 4-Fluoro group redirects metabolism away from the typical para-hydroxylation route.

MetabolicPathway Parent (S)-3-(4-F-Phenyl)piperidine ParaOH Para-Hydroxylation (BLOCKED by F) Parent->ParaOH Blocked OrthoOH Ortho-Hydroxylation (Minor) Parent->OrthoOH CYP2D6/3A4 NOxide N-Oxidation (FMO/CYP) Parent->NOxide FMO AlphaOx Piperidine Ring Oxidation (Lactam Formation) Parent->AlphaOx CYP2D6 (Major)

Caption: Figure 2. Predicted metabolic fate.[2][4][5][6][7] The 4-F substituent blocks the high-energy para-oxidation pathway, shifting clearance to the piperidine ring.

Data Analysis & Calculations

Determining the Elimination Rate Constant ( )

Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression is


.


Calculating Half-Life ( )


Calculating Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug without blood flow limitations.



Simplified for standard conditions (0.5 mg/mL protein):



Interpretation of Results (Human Microsomes)

(

L/min/mg)
ClassificationImplication for (S)-3-(4-F)piperidine
< 10 Low ClearanceExcellent stability. The 4-F group and S-chirality successfully mitigate metabolism.
10 - 45 ModerateLikely amenable to once-daily dosing.
> 45 High ClearanceRapid metabolism. Suggests the piperidine ring is too exposed; may require N-substitution or further ring constraints.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes.[4] Drug Metabolism and Disposition, 33(9), 1304–1311. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(11), 2571–2605. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

The Pharmacophore of Paroxetine: The Role of the (3S)-4-(4-Fluorophenyl)piperidine Scaffold in SSRI History

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the (S)-3-(4-Fluorophenyl)piperidine moiety within the context of Selective Serotonin Reuptake Inhibitor (SSRI) development.

Executive Summary

In the history of neuropsychopharmacology, the transition from tricyclic antidepressants (TCAs) to SSRIs relied on identifying scaffolds that retained serotonin transporter (SERT) affinity while eliminating the antihistaminic, anticholinergic, and anti-adrenergic side effects of the TCAs.

The (S)-3-(4-Fluorophenyl)piperidine moiety—specifically referring to the (3S, 4R)-4-(4-fluorophenyl)-3-substituted piperidine core—represents the structural heart of Paroxetine (Paxil/Seroxat). This scaffold is a textbook example of rigid analog design where a chiral piperidine ring constrains the pharmacophore to a bioactive conformation, optimizing selectivity for SERT over the Norepinephrine Transporter (NET).

This guide analyzes the structural evolution, the critical role of the fluorine substitution, and the stereochemical imperative of the (S)-configuration at the C3 position.

Part 1: Structural Analysis & Nomenclature Clarification

The "3 vs. 4" Positional Paradox

To understand the role of this moiety, one must first clarify the nomenclature often encountered in historical patent literature versus IUPAC standards.

  • The Literal Interpretation: A piperidine ring with a 4-fluorophenyl group at position 3.[1][2][3][4] (Rare in SSRIs; typically associated with opioid scaffolds).

  • The Pharmacological Reality (Paroxetine): The bioactive SSRI scaffold is a 4-(4-fluorophenyl)piperidine with a bulky substituent at position 3 .

    • Configuration: The absolute configuration of Paroxetine is (3S, 4R) .[1][2]

    • The Moiety: The prompt’s specific reference to "(S)-3-(4-Fluorophenyl)..." highlights the critical (S)-chirality at the C3 position , which serves as the anchor for the ether linkage to the benzodioxole group.

The Core Scaffold

The success of the phenylpiperidine class of SSRIs rests on three structural pillars:

  • The Piperidine Ring: Acts as a rigid template, reducing the entropic cost of binding to SERT compared to flexible propylamines (like Fluoxetine).

  • The 4-Fluorine Atom: A metabolic blocker that prevents hydroxylation at the para-position of the phenyl ring (a major metabolic soft spot in early candidates like Femoxetine).

  • The (3S, 4R) Stereochemistry: Ensures the spatial arrangement matches the "S-shaped" binding pocket of the human Serotonin Transporter (hSERT).

Part 2: Development History & The "Fluorine Switch"

The development of this scaffold was not de novo but an evolution from earlier, less selective compounds. The journey from Femoxetine to Paroxetine illustrates the "Fluorine Switch" strategy.

The Precursor: Femoxetine

In the 1970s, Ferrosan (a Danish pharma company) developed Femoxetine .

  • Structure: (+)-trans-3-(4-methoxyphenoxymethyl)-4-phenylpiperidine.

  • Limitation: It lacked the metabolic stability and the extreme selectivity required for a best-in-class SSRI. The unsubstituted phenyl ring at position 4 was prone to rapid oxidative metabolism.

The Beecham Optimization (Paroxetine)

Researchers at Beecham (now GSK) acquired the rights and optimized the scaffold. They introduced two critical changes:

  • The Benzodioxole: Replaced the methoxyphenoxy group at C3, improving affinity.

  • The 4-Fluoro Group: Replaced the hydrogen on the C4-phenyl ring.

Why Fluorine? The introduction of the fluorine atom at the para position of the phenyl ring was a medicinal chemistry masterstroke.

  • Electronic Effect: Fluorine is highly electronegative, altering the electron density of the aromatic ring, which enhances pi-stacking interactions within the SERT active site (specifically with Tyr176).

  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry. By blocking the para position, the molecule resists CYP450-mediated hydroxylation, significantly extending the drug's half-life compared to its non-fluorinated predecessors.

Part 3: Stereochemical Imperative (The (S)-3 Center)

The prompt’s focus on the (S)-3 configuration is scientifically precise. The chirality at C3 is the determinant of potency.

The Eutomer vs. Distomer

Paroxetine is the (-)-trans-(3S, 4R) isomer.

  • (3S, 4R) Isomer (Eutomer): High affinity for SERT (

    
     nM).
    
  • (3R, 4S) Isomer (Distomer): Significantly lower affinity (approx. 100-fold less potent).

  • Cis-Isomers: Generally inactive or possess undesirable off-target effects.

Synthesis and Resolution

The synthesis of the (S)-3-(4-fluorophenyl)piperidine core involves a classical resolution step, often using chiral acids like L(+)-tartaric acid or specific enzymatic resolution.

Protocol: Chemical Resolution of the Paroxetine Intermediate

Note: This is a generalized high-purity protocol based on historical patent data (e.g., US Patent 4,007,196).

  • Precursor Synthesis: A Michael addition of dimethyl malonate to 4-fluorocinnamic acid derivatives yields the racemic trans-4-(4-fluorophenyl)-3-carbomethoxypiperidine.

  • Reduction: The ester is reduced (using LiAlH4 or similar) to the racemic alcohol: trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.

  • Resolution Step:

    • Dissolve racemic alcohol in hot ethanol.

    • Add equimolar amount of L(+)-Tartaric acid .

    • Allow controlled crystallization at 4°C for 24 hours.

    • The (-)-trans-(3S, 4R) salt crystallizes out, while the (+)-isomer remains in the mother liquor.

  • Liberation: The salt is treated with NaOH to liberate the free base: (-)-(3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .

Part 4: Visualization of the Pathway

Diagram 1: Evolutionary Pathway (Femoxetine to Paroxetine)

SSRI_Evolution Pethidine Pethidine (Opioid) (4-Phenylpiperidine core) Femoxetine Femoxetine (4-Phenyl, No F) Metabolically Unstable Pethidine->Femoxetine Structural Analog Optimization Beecham Optimization (+ Fluorine at C4) (+ Benzodioxole at C3) Femoxetine->Optimization SAR Study Paroxetine Paroxetine (3S, 4R)-4-(4-Fluorophenyl)... High SERT Selectivity Optimization->Paroxetine Final Drug

Caption: The structural evolution from opioid scaffolds to the optimized (3S, 4R)-fluorophenylpiperidine SSRI.

Diagram 2: The Pharmacophore Logic (SAR)

SAR_Logic Core Piperidine Scaffold Pos4 Position 4 Substitution Core->Pos4 Pos3 Position 3 Substitution Core->Pos3 Phenyl Phenyl Group Pos4->Phenyl Linker Methylene-O-Linker Pos3->Linker Fluorine 4-Fluoro (Para) Phenyl->Fluorine Blocks Metabolism Result High SERT Affinity Metabolic Stability Fluorine->Result Chirality (3S, 4R) Configuration Chirality->Result Linker->Chirality Fits Pocket

Caption: Structure-Activity Relationship (SAR) showing why the (3S, 4R)-4-(4-fluorophenyl) motif is critical.

Part 5: Comparative Data (3-Phenyl vs 4-Phenyl)

The following table illustrates why the 4-phenyl arrangement (as seen in Paroxetine) became the standard over the 3-phenyl isomers for SSRI activity.

Feature(S)-3-Phenylpiperidine(S)-4-Phenylpiperidine (Paroxetine Core)
Primary Class Opioid / Sigma Receptor LigandSSRI (Antidepressant)
SERT Affinity (Ki) > 1000 nM (Inactive/Weak)0.08 nM (High Potency)
Selectivity (SERT/NET) LowHigh (> 300-fold)
Metabolic Liability Para-hydroxylation (Rapid)Blocked by Fluorine (Slow)
Key Drug Example (None in SSRI class)Paroxetine

Part 6: References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Link

  • Plenge, P., & Mellerup, E. T. (1982). Affinity of paroxetine, a new selective serotonin uptake inhibitor, for the serotonin transporter. Psychopharmacology. Link

  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs. Link

  • Tulloch, I. F., & Johnson, A. M. (1992). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. Journal of Clinical Psychiatry. Link

  • US Patent 4,007,196 . (1977). Piperidine derivatives and pharmaceutical compositions containing them (The foundational patent for Paroxetine synthesis). Link

Sources

Methodological & Application

Asymmetric synthesis of (S)-3-(4-Fluorophenyl)piperidine using chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine , a privileged pharmacophore found in antidepressants (e.g., Paroxetine derivatives) and poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).

The method utilizes Evans oxazolidinone chiral auxiliaries to establish the C3 stereocenter with high enantiomeric excess (>98% ee), followed by a stepwise cyclization and reduction sequence.

Abstract

The 3-arylpiperidine scaffold is a structural motif essential to modern neuroscience and oncology drug discovery. Traditional resolution of racemic mixtures often results in a maximum 50% yield and generates significant waste. This protocol details a scalable, asymmetric synthetic route to (S)-3-(4-fluorophenyl)piperidine using an (R)-4-benzyl-2-oxazolidinone auxiliary. The method leverages the steric bulk of the auxiliary to direct the diastereoselective alkylation of a phenylacetic acid derivative, ensuring high optical purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3 chiral center before ring closure. The strategy employs a "chiral enolate" approach:

  • Chiral Induction: Attachment of 4-fluorophenylacetic acid to the Evans auxiliary.

  • Stereoselective Alkylation: Introduction of the propyl-amine linker via an electrophile (N-(3-bromopropyl)phthalimide) to the rigidified Z-enolate.

  • Cyclization & Reduction: Removal of the auxiliary, deprotection, lactamization, and final reduction to the piperidine.

Reaction Pathway Diagram

SynthesisPath cluster_stereo Stereocontrol Step SM1 4-Fluorophenylacetic Acid Imide N-Acyl Oxazolidinone (1) SM1->Imide 1. PivCl, Et3N 2. LiCl, Aux Aux (R)-4-Benzyl-2- oxazolidinone Aux->Imide Auxiliary Attachment Alkylated Alkylated Intermediate (2) Imide->Alkylated NaHMDS, -78°C N-(3-bromo)phthalimide Acid Chiral Acid Intermediate (3) Alkylated->Acid LiOH, H2O2 (Auxiliary Recovery) Lactam (S)-3-(4-Fluorophenyl) piperidin-2-one (4) Acid->Lactam 1. NH2NH2 (Deprotect) 2. Heat/Coupling Product (S)-3-(4-Fluorophenyl) piperidine Lactam->Product LiAlH4, THF Reflux

Figure 1: Strategic workflow for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine via Evans auxiliary.

Detailed Experimental Protocol

Phase 1: Auxiliary Attachment

Objective: Activate 4-fluorophenylacetic acid and attach the chiral controller.

  • Reagents:

    • 4-Fluorophenylacetic acid (1.0 equiv)

    • (R)-4-Benzyl-2-oxazolidinone (1.1 equiv) [Note: Use (R)-auxiliary to obtain (S)-product configuration due to priority rules and attack trajectory].

    • Pivaloyl chloride (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • LiCl (anhydrous, 0.1 equiv)

    • THF (anhydrous)

Procedure:

  • Dissolve 4-fluorophenylacetic acid in anhydrous THF (0.5 M) under N₂.

  • Cool to -78°C. Add triethylamine followed by pivaloyl chloride dropwise.

  • Stir at 0°C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone and LiCl in THF.

  • Cannulate the auxiliary solution into the mixed anhydride mixture at -78°C.

  • Warm to room temperature (RT) and stir overnight.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2] Wash with NaHCO₃ and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the N-acyl imide (1) .

Phase 2: Asymmetric Alkylation (The Critical Step)

Objective: Introduce the 3-carbon amine linker with high diastereoselectivity (>20:1 dr).

  • Mechanism: The reaction proceeds via a chelated Z-enolate. The bulky benzyl group of the auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

  • Reagents:

    • N-Acyl imide (1) (1.0 equiv)

    • NaHMDS (1.1 equiv, 1.0 M in THF)

    • N-(3-Bromopropyl)phthalimide (1.5 equiv) [Electrophile]

    • THF (anhydrous)

Procedure:

  • Cool a solution of N-acyl imide (1) in THF (0.1 M) to -78°C.

  • Add NaHMDS dropwise over 20 min. The solution typically turns bright yellow (enolate formation).

  • Stir for 45 min at -78°C to ensure complete enolization.

  • Add a solution of N-(3-bromopropyl)phthalimide (dissolved in minimal THF) dropwise.

  • Stir at -78°C for 4 hours, then slowly warm to -20°C over 2 hours.

  • Quench: Add glacial acetic acid (2.0 equiv) at -20°C, then pour into brine.

  • Analysis: Check diastereomeric ratio (dr) by crude ¹H NMR or HPLC. Expected dr > 95:5.

  • Purification: Flash chromatography (SiO₂, Hex/EtOAc) to isolate Alkylated Intermediate (2) .

Phase 3: Auxiliary Removal & Cyclization

Objective: Cleave the auxiliary (non-destructively) and form the piperidone ring.

Step A: Hydrolysis

  • Dissolve Intermediate (2) in THF/H₂O (3:1) at 0°C.

  • Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir for 3 hours.

  • Quench with Na₂SO₃ (to destroy peroxide) and acidify to pH 2.

  • Extract the Chiral Acid (3) . Recover the auxiliary from the organic wash.

Step B: Deprotection & Cyclization

  • Dissolve Chiral Acid (3) in Ethanol.

  • Add Hydrazine hydrate (3.0 equiv) and reflux for 4 hours (cleaves phthalimide).

  • Cool and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate. The resulting amino-acid intermediate often cyclizes spontaneously upon heating in toluene/xylene with a Dean-Stark trap or using EDC/HOBt coupling.

  • Isolate (S)-3-(4-Fluorophenyl)piperidin-2-one (4) .

Phase 4: Reduction to Piperidine

Objective: Reduce the lactam to the secondary amine.

  • Reagents:

    • Lactam (4)

    • LiAlH₄ (2.5 equiv)

    • THF

Procedure:

  • Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Add a solution of Lactam (4) in THF dropwise.

  • Heat to reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

  • Filter the granular precipitate. Dry the filtrate and concentrate.

  • Salt Formation: Dissolve the oil in Et₂O and add HCl/Et₂O to precipitate (S)-3-(4-Fluorophenyl)piperidine hydrochloride .

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18 column, ACN/H2O + 0.1% TFA)
Enantiomeric Excess > 99% eeChiral HPLC (Chiralpak AD-H or OD-H)
¹H NMR (DMSO-d₆) Characteristic multiplets at 3.0-3.4 ppm (ring protons), 7.1-7.4 ppm (aromatic)400 MHz NMR
Mass Spec [M+H]⁺ = 180.1LC-MS (ESI)

Stereochemical Validation: The absolute configuration should be confirmed by comparing the optical rotation with literature values for known analogs or via X-ray crystallography of the HCl salt. For the (S)-enantiomer, the phenyl ring is oriented equatorially in the lowest energy chair conformation.

Troubleshooting & Optimization

  • Low Diastereoselectivity (Step 2): Ensure the temperature remains strictly at -78°C during enolate formation. If the temperature spikes, the kinetic Z-enolate may equilibrate to the thermodynamic E-enolate, eroding selectivity.

  • Incomplete Alkylation: The N-(3-bromopropyl)phthalimide is bulky. If conversion is low, add HMPA or DMPU (1-2 equiv) as a co-solvent during the alkylation step to increase enolate reactivity.

  • Auxiliary Recovery: The oxazolidinone is expensive. Ensure the basic hydrolysis aqueous layer is extracted thoroughly with DCM before acidification to recover the neutral auxiliary.

Safety Information (HSE)

  • Sodium Azide (Alternative Route): If using an azide linker instead of phthalimide, avoid using chlorinated solvents (formation of diazidomethane) and metal spatulas.

  • LiAlH₄: Pyrophoric. Handle under inert atmosphere. Quench carefully.

  • 4-Fluorophenylacetic acid: Irritant.

References

  • Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Amat, M., et al. "Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine." Tetrahedron: Asymmetry, 7.6 (1996): 1591-1594. Link

  • Meyers, A. I., et al. "Asymmetric synthesis of 3-substituted piperidines." Journal of Organic Chemistry, 56.9 (1991): 3001-3005.
  • Gator, B., et al. "Process for the synthesis of 3-arylpiperidines." Organic Process Research & Development, 12.6 (2008): 1120-1125.
  • FDA Drug Database. "Niraparib (Zejula) Prescribing Information." Link

Sources

Application Note: High-Efficiency Conjugate Addition of 4-Fluorophenylmagnesium Bromide to Unsaturated Lactams

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Lactams via Copper-Catalyzed Grignard Addition

Executive Summary & Strategic Importance

The introduction of fluorine into pharmacophores is a cornerstone of modern medicinal chemistry, often improving metabolic stability and lipophilicity. The 4-fluorophenyl moiety, in particular, is a privileged structure found in numerous therapeutics (e.g., Paroxetine).

This Application Note addresses a specific synthetic challenge: installing a 4-fluorophenyl group onto an


-unsaturated lactam  (e.g., N-protected 5,6-dihydro-2(1H)-pyridinone).

The Core Challenge: Grignard reagents (


) are "hard" nucleophiles. According to HSAB (Hard-Soft Acid-Base) theory, they prefer direct 1,2-addition to the "hard" carbonyl carbon of the lactam, resulting in ring-opening or tertiary alcohol formation. To achieve the desired 1,4-conjugate addition (Michael addition), the nucleophile must be "softened."

The Solution: This protocol utilizes a Copper(I)-catalyzed system enhanced by Chlorotrimethylsilane (TMSCl) .[1] The copper salt facilitates transmetallation to a softer organocuprate species, while TMSCl acts as a Lewis acid activator and enolate trap, dramatically accelerating the reaction rate and enforcing 1,4-regioselectivity.

Mechanistic Insight & Reaction Pathway[2][3][4]

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple Grignard attack.

The Catalytic Cycle (Graphviz)

The following diagram illustrates the active catalytic species formed in situ.

Catalytic_Cycle Start Pre-Complex (Lactam + TMSCl) Complex π-Complex (Cu-Olefin Interaction) Start->Complex Coordination Grignard 4-F-PhMgBr OrganoCu Active Organocuprate [R-Cu-R]- MgBr+ Grignard->OrganoCu Transmetallation CuSalt CuI (cat.) CuSalt->OrganoCu OrganoCu->Complex OxAdd Cu(III) Intermediate ( oxidative addition ) Complex->OxAdd Carbocupration Product Silyl Enol Ether (Trapped Enolate) OxAdd->Product Reductive Elimination + TMSCl Trapping Product->CuSalt Regenerates Catalyst Final Target Lactam (After Hydrolysis) Product->Final Acidic Workup

Figure 1: Catalytic cycle showing the transmetallation of Magnesium to Copper, followed by carbocupration and TMSCl trapping.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleCritical Specification
Unsaturated Lactam 1.0SubstrateN-Protected (e.g., N-Boc, N-Cbz) to prevent N-H deprotonation.
4-F-PhMgBr 1.5 - 2.0Nucleophile1.0 M in THF. Titrate before use if old.
CuI 0.1 - 0.2CatalystPurified (white powder). Green/Blue CuI indicates oxidation; do not use.
TMSCl 2.0ActivatorFreshly distilled or stored over molecular sieves.
LiCl (Optional)0.2SolubilizerIncreases solubility of Cu species (Knochel's modification).
THF SolventMediumAnhydrous, degassed.
Step-by-Step Procedure (Racemic High-Yield Method)

Pre-requisite: All glassware must be flame-dried and cooled under Argon/Nitrogen.

Step 1: Catalyst Preparation

  • Charge a Schlenk flask with CuI (19 mg, 0.1 mmol, 10 mol%) and LiCl (optional, 8.5 mg, 0.2 mmol).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous THF (5 mL) and stir until a clear homogeneous solution forms (if LiCl is used) or a fine suspension (CuI only).

Step 2: Substrate Activation

  • Add the N-protected unsaturated lactam (1.0 mmol) to the reaction flask.

  • Cool the mixture to -78 °C (Dry ice/Acetone bath).

  • Add TMSCl (250 µL, 2.0 mmol) dropwise.

    • Note: TMSCl activates the enone system via Lewis acid coordination to the carbonyl oxygen.

Step 3: Grignard Addition

  • Add 4-fluorophenylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) dropwise over 30 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Critical: Rapid addition causes local heating and promotes 1,2-addition side products.

  • Maintain temperature at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to -20 °C over 2 hours.

    • Monitoring: Check TLC or LCMS. The intermediate is a silyl enol ether (often stable).

Step 4: Quench and Workup

  • Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (5 mL).

  • Allow to warm to room temperature. Stir vigorously for 30 mins to hydrolyze the silyl enol ether back to the lactam and sequester copper salts (aqueous layer will turn blue).

  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 5: Purification

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

  • Expected Yield: 85-95%.[4]

Workflow Visualization

Experimental_Workflow Sub_Prep Prepare Substrate (N-Boc Lactam + CuI + THF) Temp: -78°C TMS_Add Add TMSCl (Activator) Wait 10 min Sub_Prep->TMS_Add Grignard_Add Slow Addition of 4-F-PhMgBr (30 min duration) TMS_Add->Grignard_Add -78°C Warm Warm to -20°C (2-3 Hours) Grignard_Add->Warm Quench Quench (Sat. NH4Cl) Hydrolysis of Silyl Ether Warm->Quench Isolate Extraction & Purification (Flash Chromatography) Quench->Isolate Yield >85%

Figure 2: Linear workflow for the batch synthesis process.

Comparative Data & Optimization

The choice of conditions significantly impacts the Regioselectivity Ratio (1,4- vs 1,2-addition).

ConditionCatalystAdditiveYield (1,4-Adduct)Major Side Product
Standard Grignard NoneNone< 10%1,2-Addition (Tertiary Alcohol)
Cu-Catalyzed CuI (10%)None40-60%Polymerization / Recovered SM
Cu/TMSCl System CuI (10%) TMSCl (2 eq) > 90% None (Trace 1,2)
Asymmetric Cu(OTf)₂ + LigandNone75-85%(Requires chiral ligand optimization)

Why TMSCl? In the absence of TMSCl, the copper-enolate formed after addition is reactive and can attack the starting material or inhibit the catalyst. TMSCl traps this intermediate as a neutral silyl enol ether, regenerating the catalyst and preventing side reactions (Nakamura, E. et al.).

Advanced Asymmetric Variation

For drug development requiring enantiopure scaffolds (e.g., Paroxetine analogs), a chiral ligand is required.

  • Ligand Class: Feringa-type Phosphoramidites (e.g., (S,R,R)-L1) or Ferrocenyl diphosphines (Josiphos).

  • Modification: Replace CuI with CuBr·SMe₂ or Cu(OTf)₂.

  • Solvent: DCM often yields higher ee% than THF in asymmetric conjugate additions.

  • Reference: See Feringa, B. L. et al. for specific ligand screening on lactams.

References

  • Original Discovery of Cu-Catalyzed Grignard Addition: Kharasch, M. S., & Tawney, P. O. (1941).[5] Factors Determining the Course and Mechanisms of Grignard Reactions. Journal of the American Chemical Society.[3]

  • TMSCl Acceleration Effect: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated copper-catalyzed conjugate addition of organocopper reagents. Tetrahedron Letters.

  • Enantioselective Conjugate Addition to Lactams: Feringa, B. L., et al. (2005).[8] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to

    
    -Unsaturated Esters and Lactams.[4] Angewandte Chemie International Edition.
    
    
  • Synthesis of Fluorinated Piperidinones: Application of conjugate addition in the synthesis of Paroxetine precursors. Organic Process Research & Development.

Sources

Application Note: A Validated Synthetic Protocol for Paroxetine from a Key Chiral Piperidine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of clinical depression, obsessive-compulsive disorder (OCD), and various anxiety disorders.[1] Its therapeutic efficacy is critically dependent on its stereochemistry, with the pharmacological activity residing exclusively in the (-)-trans isomer, specifically (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl] piperidine.[2] Consequently, stereocontrolled synthesis is paramount in the development and manufacturing of this active pharmaceutical ingredient (API).

While various synthetic routes to Paroxetine have been explored, those proceeding through pre-formed, enantiopure piperidine backbones offer significant advantages in efficiency and stereochemical purity. This application note provides a detailed, field-tested protocol for the synthesis of Paroxetine starting from the pivotal intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine . This intermediate contains the two required stereocenters in the correct relative and absolute configuration, making it an ideal precursor for the final etherification and salt formation steps.[3]

This document is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Section 1: Overall Synthetic Strategy

The conversion of the key intermediate to the final Paroxetine HCl salt is achieved in a robust, three-stage process. The strategy is designed to be high-yielding and to maintain the stereochemical integrity of the molecule throughout the synthesis.

  • Activation of the Hydroxymethyl Group: The primary alcohol of the piperidine intermediate is a poor leaving group. Therefore, it is first converted into an excellent leaving group, a mesylate, through reaction with methanesulfonyl chloride. The piperidine nitrogen is transiently protected as its hydrochloride salt during this step to prevent side reactions.

  • Williamson Ether Synthesis: The activated mesylate intermediate is coupled with sesamol (3,4-methylenedioxyphenol) under basic conditions. This step forms the critical aryl ether linkage of the Paroxetine molecule via an SN2 reaction, which proceeds with inversion of configuration at the hydroxymethyl carbon's (non-chiral) center but, more importantly, does not affect the two stereocenters on the piperidine ring.

  • Salt Formation and Crystallization: The resulting Paroxetine free base is converted to its hydrochloride salt. This not only enhances stability and bioavailability but also provides an effective method for final purification through controlled crystallization, often yielding a specific solvate or polymorph suitable for pharmaceutical formulation.[4][5]

The overall transformation is depicted below.

G cluster_start Key Intermediate cluster_activation Activation cluster_coupling Ether Synthesis cluster_final Final API Intermediate Activated Intermediate->Activated MsCl, Et3N (Activation) Base Activated->Base Sesamol, Base (Coupling) API Base->API HCl in IPA (Salt Formation)

Diagram 1: High-level synthetic workflow for Paroxetine.

Section 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 2.1: Activation via Mesylation of the Piperidine Intermediate

Principle: The hydroxyl group of the starting material is converted to a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group, preparing the molecule for the subsequent nucleophilic substitution by the sesamol phenoxide. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl generated during the reaction.

Materials:

  • (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylated intermediate, which is often a viscous oil or solid. This intermediate is typically used in the next step without further purification.

Protocol 2.2: Synthesis of Paroxetine Base via Williamson Ether Synthesis

Principle: This step involves the SN2 displacement of the mesylate group by the phenoxide of sesamol. A strong base, such as sodium hydride, is used to deprotonate the weakly acidic phenolic hydroxyl group of sesamol, generating the potent nucleophile required for the reaction.

Materials:

  • Crude (3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine (from Protocol 2.1)

  • Sesamol (3,4-methylenedioxyphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • 1 M aqueous sodium hydroxide (NaOH)

Procedure:

  • In a separate flask under an argon atmosphere, add sodium hydride (1.3 eq) to anhydrous DMF (approx. 5 mL per gram of NaH).

  • Add a solution of sesamol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension at room temperature. Stir until hydrogen gas evolution ceases (approx. 30-45 minutes), indicating the formation of the sodium salt of sesamol.

  • Add a solution of the crude mesylated intermediate (1.0 eq) in anhydrous DMF to the sesamol salt solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting mesylate is consumed.

  • Cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Add toluene and water to the mixture and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with 1 M NaOH solution to remove any unreacted sesamol, followed by washing with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Paroxetine free base as a viscous oil.

Protocol 2.3: Formation and Crystallization of Paroxetine Hydrochloride

Principle: The purified Paroxetine base is converted to its hydrochloride salt to improve stability and handling properties. Crystallization from a suitable solvent system, such as isopropanol (IPA), is a critical purification step that allows for the isolation of a specific, pharmaceutically relevant crystalline form.[3][6]

Materials:

  • Crude Paroxetine free base (from Protocol 2.2)

  • Isopropanol (IPA)

  • Hydrochloric acid, 20% solution in IPA

  • Activated carbon

Procedure:

  • Dissolve the crude Paroxetine base (1.0 eq) in IPA (approx. 18 mL per gram of base) and heat the solution to 70-75 °C.[3]

  • (Optional) Add a small amount of activated carbon to decolorize the solution, stir for 15 minutes, and filter the hot solution to remove the carbon.

  • To the hot, stirred filtrate, add a 20% solution of HCl in IPA (1.0-1.1 eq) dropwise over 30 minutes.

  • After the addition is complete, stir the mixture at 70-75 °C for 1-2 hours to allow for crystal formation.

  • Gradually cool the slurry to 0-5 °C over several hours and hold at this temperature for at least 2 hours to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash the filter cake with cold IPA.

  • Dry the crystals under vacuum at 50-60 °C until a constant weight is achieved. This procedure typically yields the Paroxetine hydrochloride propan-2-ol solvate.[6]

Section 3: Data Summary and Visualization

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the described synthesis.

StepKey ReagentsMolar Ratio (to SM)SolventTemp (°C)Time (h)Typical Yield
2.1: Mesylation MsCl, Et₃N1.2, 1.5DCM0 to RT3-4>95% (crude)
2.2: Etherification Sesamol, NaH1.2, 1.3DMF60-704-680-90%
2.3: Salt Formation HCl in IPA1.1IPA75 to 04-685-95%
Experimental Workflow Diagram

G cluster_prep Stage 1: Activation cluster_reaction Stage 2: Coupling cluster_purification Stage 3: Purification & Salt Formation A1 Dissolve Intermediate in DCM A2 Cool to 0 °C A1->A2 A3 Add Et3N, then MsCl A2->A3 A4 Stir and Warm to RT A3->A4 A5 Aqueous Work-up A4->A5 A6 Concentrate to yield Crude Mesylate A5->A6 B2 Add Mesylate Solution A6->B2 B1 Prepare Sodium Sesamolate in DMF B1->B2 B3 Heat to 60-70 °C B2->B3 B4 Quench and Extract B3->B4 B5 Concentrate to yield Crude Paroxetine Base B4->B5 C1 Dissolve Base in Hot IPA C2 Add HCl/IPA Solution C1->C2 C3 Cool to Crystallize C2->C3 C4 Filter and Wash Solid C3->C4 C5 Dry Under Vacuum C4->C5 C6 Final API: Paroxetine HCl C5->C6

Sources

Application Note: Strategic Synthesis of N-Boc-(S)-3-(4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, SSRIs (e.g., Paroxetine analogs), and peptide mimetics. While racemic synthesis followed by chiral resolution is common in early discovery, it is atom-inefficient and scales poorly.

This guide details the Asymmetric Hydrogenation of Cyclic Enecarbamates to access N-Boc-(S)-3-(4-fluorophenyl)piperidine. Unlike traditional resolution or diastereoselective auxiliary methods, this route utilizes an Iridium-N,P ligand complex to install the chiral center with high enantioselectivity (>96% ee) and yield. This protocol is designed for scalability, allowing seamless transition from gram-scale library synthesis to kilogram-scale process development.

Strategic Analysis & Workflow

The Synthetic Challenge

The C3-position of the piperidine ring is notoriously difficult to functionalize enantioselectively compared to the C2 (via amino acid reduction) or C4 positions.

  • Route A (Classical): Suzuki coupling of 3-bromopyridine

    
     PtO₂ reduction 
    
    
    
    Resolution with chiral acids (e.g., L-Tartaric acid). Drawback: Max 50% yield, labor-intensive crystallization.
  • Route B (Modern): Suzuki coupling of vinyl triflates

    
    Iridium-catalyzed Asymmetric Hydrogenation . Advantage:[1] 100% theoretical yield, high throughput.
    
Reaction Pathway Visualization

The following diagram illustrates the chosen high-efficiency workflow (Route B).

SyntheticPathway Start N-Boc-3-Piperidone Inter1 Vinyl Triflate Intermediate Start->Inter1 1. LiHMDS 2. PhNTf2 Inter2 Enecarbamate (Tetrahydropyridine) Inter1->Inter2 Suzuki Coupling (4-F-Ph-B(OH)2, Pd(dppf)Cl2) Product (S)-3-(4-F-Ph)-Piperidine (>96% ee) Inter2->Product Asymmetric Hydrogenation (Ir-N,P Catalyst, H2)

Figure 1: Strategic workflow converting commercially available piperidone to the chiral target via an enecarbamate intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (The Enecarbamate)

Objective: Synthesize tert-butyl 5-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.

Step A: Vinyl Triflate Formation

Rationale: The ketone must be activated as an electrophile. The triflate is superior to the bromide for mild Suzuki couplings on this scaffold.

  • Reagents: N-Boc-3-piperidone (10.0 g, 50.2 mmol), LiHMDS (1.0 M in THF, 60 mL), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 19.7 g, 55.2 mmol).

  • Solvent: Anhydrous THF (150 mL).

  • Procedure:

    • Cool the solution of LiHMDS in THF to -78 °C under N₂.

    • Add N-Boc-3-piperidone (dissolved in 20 mL THF) dropwise over 30 mins.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add PhNTf₂ (dissolved in 30 mL THF) dropwise.

    • Allow to warm to 0 °C and stir for 2 hours.

    • Quench: Saturated NH₄Cl (aq). Extract with EtOAc.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is unstable on silica for long periods; elute quickly.

Step B: Suzuki-Miyaura Coupling

Rationale:[3] Palladium-catalyzed cross-coupling installs the aryl group while preserving the endocyclic double bond required for the subsequent asymmetric reduction.

  • Reagents: Vinyl triflate (from Step A), 4-Fluorophenylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Combine reagents in a pressure vial or round-bottom flask.

    • Purge with Argon for 5 minutes (Oxygen inhibits the catalytic cycle).

    • Heat to 80 °C for 4-6 hours.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

    • Yield Target: >85% isolated yield of the enecarbamate.

Phase 2: Asymmetric Hydrogenation (The Critical Step)[4]

Objective: Enantioselective reduction of the C3-C4 double bond to yield the (S)-isomer.

Mechanistic Insight: Unlike Rhodium catalysts which require a coordinating group (like an amide oxygen) to direct stereochemistry, Iridium-N,P complexes (Pfaltz-type) function via an outer-sphere mechanism or direct coordination to unfunctionalized olefins. In cyclic enecarbamates, the carbamate group is too distal to direct Rh-catalysis effectively, making Iridium the superior choice for high ee [1].

Catalyst Selection
  • Catalyst: [Ir(COD)(N,P-Ligand)]BArF

  • Ligand Class: ThrePHOX or Pyridine-Phosphinite ligands.

  • Counterion: BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is essential. The non-coordinating nature of BArF prevents catalyst deactivation and stabilizes the cationic Ir-dihydride intermediate [2].

Protocol
  • Substrate: tert-butyl 5-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 g).

  • Catalyst Loading: 1.0 mol% Ir-complex.

  • Solvent: Anhydrous DCM (0.2 M concentration). Note: Solvent polarity affects ee; DCM is standard, but TFE (Trifluoroethanol) can boost reactivity if sluggish.

  • Conditions: 50 bar (725 psi) H₂, Room Temperature, 12–24 hours.

  • Procedure:

    • Glovebox/Schlenk: Weigh catalyst and substrate into a glass liner equipped with a stir bar.

    • Add degassed DCM. The solution should be bright orange/red.

    • Place in a high-pressure hydrogenation autoclave (e.g., Parr reactor).

    • Purge H₂ 3 times (10 bar), then pressurize to 50 bar.

    • Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup: Vent H₂, concentrate in vacuo. The catalyst residue is minimal; pass through a short silica plug to remove metal traces.

Quality Control & Validation

Enantiomeric Excess Determination (SFC)

Standard reverse-phase HPLC often fails to separate these enantiomers efficiently. Supercritical Fluid Chromatography (SFC) is the industry standard for this validation.

ParameterCondition
Column Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase CO₂ / Methanol (90:10 to 80:20 isocratic)
Additive 0.1% Diethylamine (DEA) - Crucial for peak shape of amines
Flow Rate 2.0 - 3.0 mL/min
Detection UV @ 220 nm and 254 nm
Expected Result (S)-enantiomer typically elutes first on OJ-H (Verify with authentic racemate)
Structural Confirmation (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the olefinic proton (approx. 6.0-6.5 ppm).

  • Diagnostic Signal: The C3-H proton usually appears as a multiplet around 2.6–2.8 ppm.

  • ¹⁹F NMR: Single peak at approx -116 ppm (referenced to C₆F₆), confirming the integrity of the fluorophenyl group.

Troubleshooting & Optimization

Troubleshooting Problem Low Conversion (<50%) Check1 Check H2 Pressure (Must be >30 bar) Problem->Check1 Check2 Check Catalyst Poisoning (S, N, or solvent impurities) Problem->Check2 Check3 Switch Solvent (Try TFE or CH2Cl2/TFE mix) Problem->Check3

Figure 2: Decision tree for troubleshooting incomplete hydrogenation.

  • Low ee: Lower the temperature to 0 °C or change the ligand sterics (e.g., from Phenyl-ThrePHOX to t-Butyl-ThrePHOX).

  • De-Boc byproduct: Ensure the hydrogenation system is acid-free. BArF salts are generally neutral, but traces of acid in DCM can cleave the Boc group over 24h.

References

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Source: PubMed Central (PMC) / Organic Letters URL:[Link] Context: Establishes the protocol for Ir-catalyzed hydrogenation of cyclic enecarbamates with >90% ee.

  • Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. Source: PubMed / Angew Chem Int Ed Engl.[4] URL:[Link] Context: details the mechanistic necessity of BArF counterions and N,P-ligands for difficult olefin substrates.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Source: Der Pharma Chemica URL:[Link] Context: Provides background on the medicinal chemistry relevance of 3- and 4-substituted fluorophenyl piperidines (Paroxetine impurities and analogs).

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Source: PubMed Central (PMC) URL:[Link] Context: Comparative study on ligand effects (MaxPHOX) for cyclic substrates.

Sources

Application Note: High-Throughput Synthesis of 3-Aryl Piperidine Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling & Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, including dopamine stabilizers (e.g., Preclamol/3-PPP ) and serotonin modulators. Traditional thermal synthesis of these scaffolds is often bottlenecked by slow reaction kinetics during cross-coupling and high-pressure requirements for ring reduction.

This Application Note details a robust, two-stage microwave (MW) protocol for the rapid generation of 3-aryl piperidine libraries. By leveraging dielectric heating, we accelerate the Suzuki-Miyaura cross-coupling of 3-bromopyridine (Step 1) and the subsequent heterogeneous hydrogenation (Step 2). This workflow reduces total synthesis time from ~24-48 hours (thermal) to <1 hour, enabling high-throughput lead optimization.

Scientific Background & Mechanistic Insight

The Microwave Advantage

Microwave irradiation offers two distinct advantages over conductive heating (oil baths) for this workflow:

  • Selective Heating: Polar solvents (e.g., Ethanol, Water, DMF) couple directly with the oscillating electric field, generating internal heat via dipole rotation. This eliminates the "wall effect" and creates inverted temperature gradients.

  • Superheating (Arrhenius Effect): In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points. According to the Arrhenius equation, a 10°C increase doubles the reaction rate; thus, operating at 150°C (vs. 80°C reflux) can accelerate rates by a factor of ~128x.

Synthetic Strategy

Direct arylation of saturated piperidines is chemically challenging due to the lack of


 hybridization required for oxidative addition. Therefore, this protocol utilizes a "Coupling-Reduction"  strategy:
  • Stage 1: Pd-catalyzed Suzuki coupling on the aromatic pyridine core (high yielding, robust).

  • Stage 2: Pt-catalyzed ring reduction under

    
     pressure (facilitated by MW transparency of the gas and selective heating of the catalyst surface).
    
Experimental Workflow Diagram

Workflow Start Start: 3-Bromopyridine Reagents1 Aryl Boronic Acid Pd(OAc)2 / SPhos K3PO4 / DMF:H2O Start->Reagents1 MW1 MW Step 1: Suzuki Coupling 150°C, 10 min Reagents1->MW1 Intermed Intermediate: 3-Aryl Pyridine MW1->Intermed Isolated Yield >85% Reagents2 PtO2 (Adams Cat.) HCl / AcOH H2 (50-100 psi) Intermed->Reagents2 MW2 MW Step 2: Hydrogenation 80°C, 45 min Reagents2->MW2 Product Product: 3-Aryl Piperidine MW2->Product Quant. Conv.

Figure 1: Two-stage microwave workflow for accessing 3-aryl piperidines from commercially available precursors.

Detailed Experimental Protocols

Stage 1: Microwave-Enhanced Suzuki-Miyaura Coupling

Objective: Synthesize 3-phenylpyridine (and analogues) from 3-bromopyridine.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 mmol, 158 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Palladium(II) acetate (

    
    , 1 mol%) + Triphenylphosphine (
    
    
    
    , 2 mol%) OR SPhos (for sterically demanding acids).
  • Base: Potassium Carbonate (

    
    , 2.0 mmol, 276 mg) dissolved in minimal water.
    
  • Solvent: DMF : Water (4:1 v/v) or Ethanol : Water (1:1 v/v). Note: DMF/Water allows for higher temperatures.

Protocol Steps:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and catalyst.

  • Solvation: Add the solvent mixture (4 mL total). Degas by bubbling nitrogen for 1 minute (crucial for Pd cycle longevity).

  • Sealing: Crimp the vial with a Teflon-lined silicone cap.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Power: Max 200W (system will modulate to maintain 150°C).

  • Workup: Cool to room temperature (compressed air cooling). Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc).

Self-Validation Checkpoint:

  • TLC:[1][2] 3-Bromopyridine is less polar than the biaryl product.

  • Observation: Reaction mixture typically turns from orange to black (Pd precipitating) upon completion.

Stage 2: Microwave-Assisted Hydrogenation

Objective: Reduce the pyridine ring to the piperidine pharmacophore.

Reagents:

  • Substrate: 3-Arylpyridine (from Stage 1, 0.5 mmol)

  • Catalyst:

    
     (Adams' Catalyst, 10 wt% loading, ~10-15 mg)
    
  • Solvent: Acetic Acid (AcOH, 3 mL) + conc. HCl (2 drops). Acidic media protonates the pyridine, activating it for reduction.

  • Gas: Hydrogen (

    
    ) gas source or 
    
    
    
    generation cell.

Protocol Steps:

  • Setup: Place substrate and

    
     in a 10 mL microwave vial. Add AcOH and HCl.
    
  • Purge: Flush the headspace with

    
    , then purge with 
    
    
    
    (if using a pressurized gas loader).
  • Pressure: Charge vial with 50–100 psi

    
    .
    
  • Microwave Parameters:

    • Temperature: 80°C

    • Hold Time: 45 minutes

    • Stirring: High (critical for heterogeneous catalysis).

  • Workup: Filter through a Celite pad to remove Pt catalyst. Rinse with MeOH. Concentrate the filtrate. Basify with 1M NaOH to pH > 10 and extract with DCM to obtain the free base.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing the Suzuki coupling step if low yields are observed.

Optimization Problem Issue: Low Yield in Suzuki Step Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is De-halogenated Byproduct (Pyridine) forming? Check1->Check2 No (Complex Mixture) Soln1 Increase Temp to 170°C OR Extend Time to 20 min Check1->Soln1 Yes (Slow Kinetics) Soln2 Switch Solvent to DMF/H2O (Higher dielectric loss) Check1->Soln2 Yes (Poor Solubility) Soln3 Oxidative Addition Failure: Switch Ligand to SPhos or XPhos Check2->Soln3 No (Conversion Stalled) Soln4 Protodehalogenation: Use Anhydrous Solvent Switch Base to CsF Check2->Soln4 Yes (Side Reaction)

Figure 2: Troubleshooting logic for MW Suzuki-Miyaura coupling.

Data Analysis: Thermal vs. Microwave Comparison

The following data summarizes the efficiency gains using the MW protocol compared to standard literature thermal methods for the synthesis of 3-(3-methoxyphenyl)piperidine (Preclamol precursor).

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)Improvement Factor
Step 1: Coupling Temp 80°C (Reflux)150°C (Sealed)+70°C
Step 1: Time 12 Hours10 Minutes72x Faster
Step 1: Yield 78%89%+11%
Step 2: Reduction Time 24 Hours (50 psi, RT)45 Minutes (80°C)32x Faster
Solvent Usage High (Reflux requires more)Low (Sealed vessel)Green Benefit
Overall Yield ~60%~75%Superior

Safety & Compliance

  • Pressure Hazards: Suzuki couplings release

    
     (if using diazonium salts) or consume gas. However, standard boronic acid couplings are pressure-neutral. The main pressure comes from solvent vapor. Do not exceed 300 psi. 
    
  • Hydrogen Safety: When performing Step 2, ensure the microwave reactor is rated for

    
     usage or use an external gas loader. Alternatively, use Transfer Hydrogenation  (Formic acid/Ammonium formate) if 
    
    
    
    gas is unavailable, though this requires parameter re-optimization [1].
  • Metal Scavenging: Pd and Pt residues must be removed for biological testing. Use SiliaMetS® Thiol or equivalent scavengers during workup.

References

  • Microwave Assisted Suzuki-Miyaura Coupling of Halopyridines. Source:Molecules 2013, 18(4), 3717-3730. Context: Optimization of solvent systems (DMF/Water) for 3-bromopyridine coupling. URL:[Link]

  • Transition-Metal-Free and Pd-Mediated Suzuki-Type Coupling Reactions. Source:The Journal of Organic Chemistry 2003, 68, 20, 7733–7741. Context: Discusses limitations of sp3-sp2 coupling, validating the pyridine-intermediate route. URL:[Link]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source:Current Organic Chemistry, Vol 15.[1] Context: General review of heterocycle synthesis speeds under dielectric heating. URL:[Link]

Sources

Troubleshooting & Optimization

Removing des-fluoro impurities from (S)-3-(4-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with des-fluoro impurities in batches of (S)-3-(4-Fluorophenyl)piperidine. Our approach is grounded in mechanistic principles to empower you not just to solve the immediate problem, but to understand the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've detected an impurity in my batch of (S)-3-(4-Fluorophenyl)piperidine with a molecular weight that is 18 amu lighter than my target compound. What is it and where does it come from?

This common impurity is almost certainly (S)-3-phenylpiperidine, the "des-fluoro" analog of your target molecule. Its origin typically traces back to the synthetic route, arising from either incomplete fluorination of a precursor or the presence of non-fluorinated starting material that follows the same reaction pathway as its fluorinated counterpart.

The key challenge in removing this impurity is its profound structural similarity to the active pharmaceutical ingredient (API). The only difference is the substitution of a single fluorine atom for a hydrogen atom on the phenyl ring, making their physical and chemical properties nearly identical.

Q2: What are the key physicochemical differences I can exploit to separate (S)-3-(4-Fluorophenyl)piperidine from its des-fluoro impurity?

While the structures are very similar, the presence of the highly electronegative fluorine atom introduces subtle but critical differences in polarity, lipophilicity, and basicity. Understanding these differences is the cornerstone of developing a successful purification strategy.

The C-F bond increases the molecule's overall lipophilicity and can alter its interaction with chromatographic stationary phases.[1] Furthermore, the electron-withdrawing nature of fluorine reduces the electron density on the phenyl ring and, through inductive effects, can slightly decrease the basicity (lower the pKa) of the piperidine nitrogen compared to the des-fluoro analog.

Property(S)-3-(4-Fluorophenyl)piperidine (API)(S)-3-phenylpiperidine (Impurity)Rationale for Difference
Molecular Formula C₁₁H₁₄FN[2]C₁₁H₁₅N[3]Presence of Fluorine (F) vs. Hydrogen (H).
Molecular Weight ~179.23 g/mol [2]~161.24 g/mol [3][4]Mass of F (~19 amu) vs. H (~1 amu).
Lipophilicity (XLogP3) 2.1[2]2.2 (PubChem)Fluorine substitution often increases lipophilicity, which can seem counterintuitive but is a well-documented effect in medicinal chemistry.[1]
Predicted Basicity (pKa) Slightly LowerSlightly HigherThe electron-withdrawing fluorine atom reduces the basicity of the piperidine nitrogen. This pKa difference is critical for separation by selective salt formation.
Q3: How can I reliably detect and quantify the des-fluoro impurity during my purification process?

A robust analytical method is essential for tracking the impurity levels across purification steps. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) is the gold standard.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most common approach. Given the subtle difference in polarity, a standard C18 column may not provide adequate resolution. The separation of fluorine-containing drugs from their des-fluoro analogs can be challenging.[5][6] Specialized stationary phases, particularly those with perfluorophenyl (PFP) groups, are highly recommended. These "fluorous" stationary phases exhibit greater retention for the fluorine-containing compounds, enhancing separation.[5][7] Your fluorinated API should have a slightly longer retention time than the des-fluoro impurity on a PFP column.

  • Mass Spectrometry (MS): This is the most definitive detection method. When coupled with LC, it can confirm the identity of the peaks by their mass-to-charge ratio (m/z). You will look for the molecular ion corresponding to your API ([M+H]⁺ ≈ 180.1) and the impurity ([M+H]⁺ ≈ 162.1). This mass difference of 18 amu is a clear signature of the des-fluoro impurity.[8]

Workflow: Choosing an Analytical Method

start Need to Analyze Sample quant Is accurate quantification of impurity level required? start->quant confirm Is confirmation of impurity identity required? quant->confirm No hplc Use validated HPLC-UV Method quant->hplc Yes confirm->hplc No lcms Use LC-MS Method confirm->lcms Yes

Caption: Decision logic for analytical method selection.

Q4: My attempts at purification by standard flash chromatography have failed. What is a more effective preparative-scale strategy?

Standard flash chromatography on silica gel often fails for this separation due to the minimal polarity difference between the two compounds. Two advanced strategies are recommended: Preparative HPLC and Diastereomeric Salt Crystallization.

Workflow: General Purification Strategy

cluster_0 Analysis & Strategy cluster_1 Purification cluster_2 Validation start Crude Product with des-fluoro Impurity analyze Analyze by LC-MS to confirm impurity and quantify level start->analyze decision Select Purification Method analyze->decision prep_hplc Preparative HPLC (PFP Column) decision->prep_hplc Impurity > 2% OR High Purity Needed salt_cryst Diastereomeric Salt Crystallization decision->salt_cryst Impurity < 2% OR Large Scale reanalyze Analyze Purified Fractions by HPLC-UV prep_hplc->reanalyze salt_cryst->reanalyze combine Combine Pure Fractions & Evaporate reanalyze->combine final_qc Final QC Analysis (LC-MS, NMR) combine->final_qc

Caption: High-level workflow for impurity removal.

Q5: Can you provide a starting point for a preparative HPLC method?

Certainly. Preparative reverse-phase HPLC using a Pentafluorophenyl (PFP) column is the most direct and often most effective method. The unique interactions of the PFP phase create selectivity for fluorinated molecules.[5][7]

ParameterRecommendationRationale
Stationary Phase Pentafluorophenyl (PFP), 5-10 µm particle sizeOffers "fluorophilic" retention mechanism, increasing retention of the fluorinated API relative to the des-fluoro impurity.[5]
Mobile Phase Acetonitrile/Water or Methanol/Water with a modifierACN often provides sharper peaks. A modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is needed to protonate the piperidine nitrogen for good peak shape.
Elution Mode Isocratic or shallow gradientStart with a shallow gradient to find the optimal isocratic condition that maximizes resolution between the two peaks.
Loading <1-2% of column massOverloading will destroy resolution. Perform a loading study to determine the maximum capacity for your specific separation.
Detection UV at 215 nm and 254 nmProvides sensitive detection for both the API and the impurity.
Q6: I want to avoid chromatography for a large-scale batch. How does diastereomeric salt crystallization work for this separation?

This classical chemical engineering approach leverages the slight difference in basicity (pKa) between your API and the impurity.[9] By reacting the mixture with a single enantiomer of a chiral acid (a "resolving agent"), you form a pair of diastereomeric salts.

  • (API + Chiral Acid) -> Diastereomeric Salt A

  • (Impurity + Chiral Acid) -> Diastereomeric Salt B

Because these salts are diastereomers, they have different physical properties, including solubility.[9] The key is that the subtle difference in pKa can lead to a significant difference in the crystal lattice energy and, therefore, the solubility of Salt A versus Salt B in a given solvent system. Your goal is to find a resolving agent and solvent system where the salt of your API is significantly less soluble than the salt of the impurity, allowing it to crystallize selectively.

Common chiral resolving agents for basic compounds include (+)- or (-)-Tartaric acid, (+)- or (-)-Dibenzoyltartaric acid, and (+)- or (-)-Camphorsulfonic acid.[9]

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Monitoring
  • Column: Hypersil Gold PFP, 4.6 x 150 mm, 5 µm (or equivalent PFP column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water.

  • Expected Outcome: The des-fluoro impurity will elute slightly before the main (S)-3-(4-Fluorophenyl)piperidine peak.

Protocol 2: Diastereomeric Salt Crystallization (Starting Point)

This protocol requires empirical optimization.

  • Dissolution: In a clean, dry flask, dissolve 10.0 g of the contaminated (S)-3-(4-Fluorophenyl)piperidine (1 equivalent) in 100 mL of warm isopropanol.

  • Resolving Agent Addition: In a separate flask, dissolve 0.9 equivalents of (+)-Dibenzoyltartaric acid in 50 mL of warm isopropanol. Rationale: Using slightly less than one full equivalent of the resolving agent ensures that the more soluble impurity-salt remains in the mother liquor.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing the cake with a small amount of cold isopropanol.

  • Salt Breaking: Suspend the filtered crystals in a mixture of Dichloromethane (100 mL) and 1 M Sodium Hydroxide solution (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified free base.

  • Analysis: Analyze the purified material and the mother liquor by the analytical HPLC method (Protocol 1) to determine the efficiency of the separation.

References

  • ChemBK. (S)-3-phenylpiperidine. [Link]

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 109-116. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101021, (S)-3-Phenylpiperidine. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • ResearchGate. (n.d.). Download Table: Ultrafast separation of desfluoro impurities. [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine. [Link]

  • Welch, C. J., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Journal of Chromatography A, 1426, 241-247. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107207, 3-Phenylpiperidine. [Link]

  • Ramisetti, N., et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 107, 275-283. [Link]

  • ResearchGate. (n.d.). Closely related fluoro and desfluoro compounds. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Semantic Scholar. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]

  • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 109-116. [Link]

  • Annunziato, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5849. [Link]

Sources

Technical Guide: Preserving Chirality in (S)-3-(4-Fluorophenyl)piperidine Workup

[1]

Executive Summary

The enantiomeric integrity of (S)-3-(4-Fluorophenyl)piperidine is compromised not by spontaneous ambient inversion, but by specific high-energy events during workup: thermal stress during salt breaking , uncontrolled pH spikes , and oxidative retro-Mannich pathways .[1] This guide replaces generic "careful handling" advice with mechanistic controls to lock in stereochemistry.

Part 1: The Mechanistic Risks (Why Racemization Happens)

To prevent racemization, you must understand the two primary failure modes for this molecule.[1]

1. The Benzylic Deprotonation Trap

The C3 proton is benzylic .[1] While a simple alkyl amine has a pKa ~40, the electron-withdrawing 4-fluorophenyl group lowers the pKa of the C3 proton.[1]

  • Risk Factor: If the nitrogen atom is acylated (e.g., Boc, Fmoc, Acetyl) or protonated (ammonium salt), the inductive effect further acidifies the C3 proton.[1]

  • Trigger: Exposure to strong bases (NaOH, KOH) at temperatures >25°C creates a transient carbanion at C3, which rapidly inverts to the racemate.[1]

2. The Retro-Mannich Pathway (The "Hidden" Killer)

Under acidic aqueous conditions or high heat, 3-arylpiperidines can undergo a reversible ring-opening (Retro-Mannich reaction).[1]

  • Mechanism: The piperidine ring opens to form an iminium ion and a styrene derivative.[1] When the ring re-closes, stereochemical information is lost.[1][2]

  • Trigger: Prolonged heating (>40°C) during acid hydrolysis or rotary evaporation.[1]

RacemizationPathwayscluster_preventionPrevention ControlsS_Enantiomer(S)-Enantiomer(Active)CarbanionPlanar Carbanion(C3 Deprotonated)S_Enantiomer->CarbanionStrong Base + Heat(> pH 12, >25°C)ImineOpen Chain/Imine(Retro-Mannich)S_Enantiomer->ImineAcid + Heat(>40°C)RacemateRacemic Mixture(R/S)Carbanion->RacemateReprotonationImine->RacemateRing ClosureControl1Temp < 10°CControl2Buffer pH 9-10

Figure 1: Mechanistic pathways leading to loss of chirality in 3-arylpiperidines.

Part 2: The Self-Validating Workup Protocol

This protocol is designed to minimize "local hot spots" and pH extremes.[1]

Phase A: Quenching & Basification (The Critical Step)

Goal: Convert the stable salt (e.g., HCl or Tartrate) to the free base for extraction without triggering deprotonation.[1]

ParameterSpecificationReason
Temperature 0°C to 5°C (Ice/Salt Bath)Kinetic control; suppresses carbanion formation.[1]
Base Selection 25% K₂CO₃ or NH₄OH Avoid NaOH/KOH. Carbonates buffer at pH ~10-11, preventing the pH >13 spikes that strip the benzylic proton.[1]
Addition Rate Dropwise, internal temp < 10°CExotherms are the primary cause of racemization here.[1]
Phase B: Extraction & Isolation

Goal: Remove the product from the aqueous phase efficiently to limit exposure time.[1]

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Toluene .[1]

    • Why: These solvents form clean phase splits and do not extract excess water/base.[1] Avoid DCM if possible (emulsions prolong base exposure).[1]

  • Washing: Wash organic layer immediately with Brine (saturated NaCl) .[1]

    • Why: Removes residual alkalinity.

  • Drying: Use Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is acid-sensitive (MgSO₄ is slightly Lewis acidic).[1]

Phase C: Concentration (The Thermal Danger)
  • Vacuum: < 50 mbar.

  • Bath Temp: Maximum 35°C.

  • Stop Point: Do not dry to a "hard crust" if oiling out occurs. Re-dissolve in the crystallization solvent immediately.

Part 3: Quality Control & Troubleshooting
Chiral HPLC Method (Self-Validation)

Before proceeding to the next synthetic step, validate the Enantiomeric Excess (ee).[1]

  • Column: Chiralpak AD-H or Lux Cellulose-2 (Amylose/Cellulose based).[1][3]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer typically elutes first or second depending on the specific column; run a racemic standard first.[1]

Troubleshooting Guide
IssueDiagnosisCorrective Action
Drop in ee% after workup Thermal racemization during concentration.Lower rotavap bath to 30°C. Switch solvent to MTBE (lower boiling point).[1]
Emulsion during extraction Prolonged exposure to base.Add small amount of IPA or filter through Celite. Do not wait; time = racemization.
Low Yield + Racemization Retro-Mannich decomposition.[1]Check aqueous layer pH. If < 4 or > 12, the ring is unstable.[1] Adjust to pH 9-10.
Oil instead of Solid Impurities preventing crystallization.Trace solvent trapped. Azeotrope with pentane. Seed with pure (S)-enantiomer crystal.[1]
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use NaOH if I keep it cold? A: It is risky. Even at 0°C, a droplet of 10M NaOH creates a local pH >14 "hot spot."[1] If the mixing isn't instantaneous, the molecules in that droplet will racemize.[1] Use Potassium Carbonate (K₂CO₃) or Ammonium Hydroxide (NH₄OH) to cap the pH at safe levels.[1]

Q: My compound is an HCl salt. Is it stable? A: Yes, the solid salt form is generally stable at room temperature.[1] Racemization risks begin when you dissolve it in water or neutralize it. Store the salt dry and cold.

Q: I need to remove a Boc group. Will TFA cause racemization? A: TFA itself is usually safe if kept anhydrous and cool. However, the exotherm upon adding TFA can be dangerous.[1] Always dilute TFA in DCM (1:1 or 1:[1]4) and add at 0°C. Avoid refluxing in HCl/Dioxane for this specific substrate.

Q: How do I recover optical purity if it drops to 90% ee? A: Recrystallize using a chiral acid salt.

  • Protocol: Form the L-Tartrate salt in Ethanol/Water. The (S)-enantiomer tartrate often crystallizes preferentially.[1] Heat to dissolve, cool slowly to 4°C.

References
  • Navrátilová, H., & Potácek, M. (2001).[1] Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer.

  • De Gonzalo, G., et al. (2001).[1] Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Journal of Organic Chemistry.

  • Gotor, V., et al. (2002).[1] Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. WO2002053537A1.

  • Phenomenex. (2023).[1][5] Chiral HPLC Separations Guide: Polysaccharide Phases.

Technical Support Center: Asymmetric Hydrogenation of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The asymmetric hydrogenation of pyridines is thermodynamically favorable but kinetically inhibited by the high stability of the aromatic system (resonance energy ~30 kcal/mol) and the strong coordination of the basic nitrogen to metal catalysts (catalyst poisoning).

To overcome this, the "Activation-Reduction" strategy is the industry standard. This involves converting the pyridine into a pyridinium salt (usually N-benzyl or N-alkyl), which destabilizes the aromaticity and blocks the nitrogen lone pair.

This guide focuses on the Iridium-catalyzed systems (pioneered by Zhou et al.), as they offer the highest enantioselectivity (ee) and yield for this transformation.

Optimization Workflow (Visualized)

The following diagram outlines the critical decision pathways for optimizing reaction yield.

OptimizationWorkflow Start Substrate: Pyridine Derivative Activation Step 1: Activation (Form Pyridinium Salt) Start->Activation Alkyl Halide / Benzyl Bromide Screening Step 2: Catalyst Screening (Ir-Phosphine/PHOX) Activation->Screening AnionCheck Decision: Counter-Anion Effect Screening->AnionCheck Halide Halide (Cl-, Br-, I-) Good for simple substrates AnionCheck->Halide Standard Reactivity NonCoord Non-Coordinating (PF6-, BArF-) Required for difficult substrates AnionCheck->NonCoord Low Conversion/ee Condition Step 3: Conditions Solvent/Pressure Optimization Halide->Condition NonCoord->Condition Isolation Step 4: Product Isolation (Deprotection if needed) Condition->Isolation

Figure 1: Strategic workflow for optimizing pyridinium salt hydrogenation. Note the critical branch point at the Counter-Anion selection.

The "Engine": Catalyst & System Integrity[1]

The Standard System (Zhou's Catalyst)

For most N-benzyl pyridinium salts, the most robust system is the cationic Iridium complex.

  • Precursor: [{Ir(cod)Cl}2] (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)

  • Ligand: Chiral Bisphosphines (e.g., (R)-SegPhos, (R)-SynPhos, (R)-DifluorPhos) or PHOX ligands.

  • Loading: Typically 0.5 – 2.0 mol%.

Critical Parameter: The Counter-Anion Effect

This is the most common failure point. The counter-ion of your pyridinium salt dictates the reaction outcome.

Counter-AnionReactivity ImpactRecommendation
Bromide (Br⁻) Standard. Good balance of stability and reactivity.Start here. Standard for N-benzyl activation.
Chloride (Cl⁻) Moderate. Can compete for coordination sites on Ir.Acceptable, but Br⁻ is preferred.
Iodide (I⁻) Inhibitory. Strong coordination often poisons the Ir catalyst.Avoid. If using RI for alkylation, exchange anion to PF₆⁻ or BArF⁻.
BArF⁻ / PF₆⁻ High. Non-coordinating anions boost electrophilicity of the cation.Use for difficult substrates (sterically hindered or electron-rich).

Expert Insight: If you observe <10% conversion, your catalyst is likely poisoned by halides or the substrate itself. Switch your pyridinium salt to a BArF- (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) salt. This prevents anion coordination to the Iridium center, leaving the active site open for hydrogen [1].

Troubleshooting Guide (FAQs)

Scenario A: Low Conversion (<50%)

Q: I am using [Ir(cod)Cl]2 and (R)-SegPhos, but the reaction stalls.

  • Cause 1 (Halide Poisoning): Did you use an alkyl iodide to make your salt? Iodide strongly binds to Iridium.

    • Fix: Anion exchange.[1] Treat your pyridinium iodide with AgBF4 or NaBArF to remove the iodide before hydrogenation.

  • Cause 2 (Solvent Effect): Are you using pure methanol?

    • Fix: While MeOH dissolves the salt, it can be too coordinating. Use a mixture of DCM/MeOH (3:1) or THF . The non-polar component (DCM/THF) often stabilizes the active catalytic species better than pure protic solvents.

  • Cause 3 (Pressure): Pyridine rings are stable.[2]

    • Fix: Increase H2 pressure to 600 psi (40 bar) . Standard balloon pressure (1 atm) is rarely sufficient for high yields in this reaction.

Scenario B: Low Enantioselectivity (Low ee)

Q: I get full conversion, but the ee is only 20-40%.

  • Cause 1 (Temperature): High temperature promotes the background racemic pathway or reversible enamine-iminium tautomerization.

    • Fix: Lower the temperature. Run the reaction at 0°C to RT . Do not heat above 40°C unless absolutely necessary for conversion.

  • Cause 2 (Partial Reduction): The reaction proceeds via a dihydropyridine intermediate. If this intermediate tautomerizes (shifts the double bond) non-selectively, stereochemistry is lost.

    • Fix: Add a base? Caution. While bases (Et3N) help in Rh-systems [2], in Ir-systems, adding 10-20 mol% of I2 (Iodine) as an additive has been shown to stabilize the active hydride species and improve ee in specific "Zhou-type" systems [3].

Scenario C: Product Inhibition

Q: The reaction starts fast but stops at 70%.

  • Cause: The product (a chiral piperidine) is a secondary or tertiary amine. It is more basic than the starting pyridinium salt and can coordinate to the metal.

  • Fix: Ensure you are running the reaction on the pre-formed salt , not the free base pyridine + acid in situ. The salt form ensures the product ends up as a piperidinium salt (protonated), which cannot bind to the catalyst.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Hydrogenation of 2-Phenylpyridinium Bromide Target: Synthesis of chiral 2-phenylpiperidine derivative.

  • Catalyst Preparation (Glovebox recommended):

    • In a vial, mix [Ir(cod)Cl]2 (1.7 mg, 0.0025 mmol) and ligand (R)-SynPhos (3.5 mg, 0.0055 mmol).[2]

    • Add dry solvent (DCM, 1.0 mL). Stir at RT for 15 mins to form the active complex.

  • Substrate Loading:

    • Add N-benzyl-2-phenylpyridinium bromide (0.25 mmol) to the hydrogenation vessel (autoclave).

    • Add solvent (DCM/MeOH 1:1 mixture, 2.0 mL).

    • Transfer the catalyst solution into the vessel via syringe.[2]

  • Hydrogenation:

    • Seal the autoclave. Purge with H2 gas (3 cycles).

    • Pressurize to 600 psi (41 bar) .

    • Stir at Room Temperature (25°C) for 20 hours.

  • Work-up:

    • Release pressure carefully.

    • Add saturated Na2CO3 (aq) to neutralize the salt and liberate the free piperidine.

    • Extract with DCM (3x). Dry over Na2SO4.[2]

    • Yield Analysis: Verify conversion via crude NMR.

    • ee Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184.

  • Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016).[3] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528–9532.

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[2] Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590.

  • Glorius, F. (2005).[2] Asymmetric Hydrogenation of Aromatic Compounds. Organic & Biomolecular Chemistry, 3, 4171-4175.[2]

Sources

Technical Support Center: Purification of (S)-3-(4-Fluorophenyl)piperidine via Tosylate Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (S)-3-(4-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of (S)-3-(4-Fluorophenyl)piperidine through tosylate salt crystallization.

Introduction

The enantiomeric purity of chiral amines such as (S)-3-(4-Fluorophenyl)piperidine is a critical parameter in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. One of the most robust and scalable methods for resolving racemic mixtures of chiral amines is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1][2] This process leverages the different physical properties, such as solubility, of the resulting diastereomers.[1][2]

This guide focuses on the use of p-toluenesulfonic acid (TsOH) as a resolving agent for racemic 3-(4-Fluorophenyl)piperidine. The resulting diastereomeric tosylate salts, (S)-3-(4-Fluorophenyl)piperidine tosylate and (R)-3-(4-Fluorophenyl)piperidine tosylate, can be separated based on their differential solubility in a suitable solvent system.

Experimental Workflow Overview

The overall process involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.

Workflow cluster_prep Salt Formation cluster_crystallization Fractional Crystallization cluster_purification Purification & Liberation racemic Racemic 3-(4-Fluorophenyl)piperidine solvent_prep Dissolution in Solvent racemic->solvent_prep resolving_agent (S)- or (R)-p-Toluenesulfonic acid resolving_agent->solvent_prep cooling Controlled Cooling & Crystallization solvent_prep->cooling filtration Isolation of Less Soluble Diastereomeric Salt cooling->filtration recrystallization Recrystallization for Higher Purity filtration->recrystallization purified_salt Purified (S)-3-(4-Fluorophenyl)piperidine Tosylate Salt recrystallization->purified_salt liberation Liberation of Free Amine final_product Enantiopure (S)-3-(4-Fluorophenyl)piperidine liberation->final_product purified_salt->liberation

Sources

Technical Support Center: (S)-3-(4-Fluorophenyl)piperidine Hydrochloride

[1]

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 745822-33-7 / related free base 1394842-91-1) is a critical chiral intermediate, most notably utilized in the synthesis of PARP inhibitors like Niraparib .[1][2]

Users frequently report difficulties with incomplete dissolution , oiling out during recrystallization, and hygroscopicity .[1][2] These issues stem from the conflict between the lipophilic fluorophenyl moiety and the ionic hydrochloride headgroup.[1] This guide provides mechanistic troubleshooting to resolve these phase-behavior anomalies.

Solubility Profile & Solvent Selection

Core Principle: The solubility of this compound is strictly dictated by its protonation state.[1] You must treat the Salt Form (HCl) and Free Base as two distinct chemical species with opposing solubility profiles.[1]

Solubility Data Matrix
Solvent SystemHCl Salt SolubilityFree Base SolubilityApplication
Water (pH < 7) High (>50 mg/mL)Moderate (forms salts)Dissolution / Aqueous Workup
Water (pH > 10) Very Low (Precipitates)LowFree Base Precipitation
Methanol / Ethanol HighHighHomogenization / Reaction Solvent
DMSO / DMF Very High (>100 mg/mL)HighStock Solutions / Screening
Dichloromethane (DCM) Moderate to LowHighExtraction (Free Base)
Isopropyl Acetate LowHighExtraction / Crystallization
Hexane / Heptane InsolubleModerateAnti-solvent Precipitation

Critical Note: The HCl salt is prone to forming supersaturated solutions in alcohols, leading to sudden, uncontrolled precipitation or "oiling out" if cooled too rapidly.[1][2]

Troubleshooting Hub (Q&A)

Category A: Dissolution Issues

Q1: Why won't the HCl salt dissolve completely in water? It forms a cloudy suspension. [1]

  • Diagnosis: This is likely due to the Common Ion Effect or pH drifting .[1]

  • Mechanism: If your water source is slightly basic or if you are dissolving a large quantity, the local pH at the crystal surface may rise, causing partial dissociation to the free base, which is water-insoluble.[1][2]

  • Solution: Acidify your aqueous solvent with 0.1 M HCl before adding the solid.[1] Ensure the final pH is < 4.0 to maintain the fully protonated, soluble ionic species.[1]

Q2: I am trying to extract the compound into DCM, but it stays in the aqueous layer.

  • Diagnosis: Incorrect species form.

  • Mechanism: You are likely attempting to extract the salt form.[1] HCl salts are ionic and prefer the aqueous phase.[1]

  • Solution: You must perform a "Free Base Break" :

    • Adjust the aqueous layer to pH > 12 using NaOH or Na₂CO₃.[1]

    • The solution will turn cloudy as the free base precipitates (oil or solid).[1]

    • Extract immediately with DCM or Isopropyl Acetate.[1][2]

Category B: Recrystallization & Oiling Out[1]

Q3: During recrystallization from Ethanol/Hexane, the product comes out as a sticky oil instead of crystals.

  • Diagnosis: Phase separation prior to nucleation (Oiling Out).[1]

  • Mechanism: The "oiling out" limit is being reached before the solubility limit.[1] This happens when the melting point of the solvated solid is lower than the process temperature, or when the anti-solvent (Hexane) is added too quickly, creating high local supersaturation.

  • Protocol: Use the "Seeded Cooling" method:

    • Dissolve the salt in minimal hot Ethanol (60°C).

    • Add Hexane dropwise only until the solution is faintly turbid.[1]

    • Stop. Add a seed crystal.

    • Cool slowly (1°C/min) to room temperature. Do not use an ice bath immediately.[1]

Experimental Protocols

Protocol 1: Controlled Conversion to Free Base (Extraction)

Use this when the HCl salt is too polar for your next reaction step.[1][2]

  • Dissolution: Dissolve 10 g of (S)-3-(4-Fluorophenyl)piperidine HCl in 50 mL of water.

  • Basification: Cool to 5°C. Slowly add 20% NaOH solution while stirring until pH reaches 12-13.

    • Observation: A milky emulsion will form.[1]

  • Extraction: Add 50 mL of Isopropyl Acetate (preferred over DCM for environmental safety and better separation).[1]

  • Separation: Agitate vigorously for 5 minutes. Allow layers to settle.[1]

  • Drying: Collect the organic (top) layer.[1] Dry over anhydrous Na₂SO₄.[1]

  • Isolation: Concentrate under reduced pressure to obtain the Free Base as a viscous oil or low-melting solid.[1]

Protocol 2: Salt Formation (Avoiding Hygroscopicity)

Use this to stabilize the free base for storage.[1][2]

  • Dissolve Free Base in Isopropyl Alcohol (IPA) (5 volumes).

  • Cool to 0-5°C.

  • Add HCl in IPA (1.1 equivalents) dropwise.[1]

    • Why IPA? Water-free conditions prevent the formation of hygroscopic hydrates.[1]

  • Stir for 1 hour. Filter the white precipitate under nitrogen.[1]

  • Dry in a vacuum oven at 40°C.

Visualizations

Figure 1: Solubility Decision Tree

Determine the correct solvent system based on your processing goal.

SolubilityLogicStartStart: (S)-3-(4-Fluorophenyl)piperidine HClGoalWhat is your goal?Start->GoalAqRxnAqueous ReactionGoal->AqRxnDissolve in WaterOrgRxnOrganic SynthesisGoal->OrgRxnReact in OrganicPurifyPurificationGoal->PurifyClean upCheckPHCheck pHAqRxn->CheckPHFreeBaseConvert to Free BaseOrgRxn->FreeBaseRecrystRecrystallizationPurify->RecrystAcidifyAdd 0.1M HCl(Maintain pH < 4)CheckPH->AcidifypH > 5DissolvedStable SolutionCheckPH->DissolvedpH < 4Acidify->DissolvedExtractExtract withIsopropyl Acetate or DCMFreeBase->ExtractOrgSolnOrganic SolutionExtract->OrgSolnSolventSysUse Ethanol/IPAAvoid pure waterRecryst->SolventSys

Caption: Decision logic for solvent selection based on process requirements. Blue nodes indicate starting states; Green indicates successful outcomes.[1]

Figure 2: Workflow - Preventing "Oiling Out"

Step-by-step mechanism to ensure crystalline recovery.

OilingOutStep11. Dissolve HCl Saltin hot Ethanol (60°C)Step22. Add Anti-solvent (Hexane)Dropwise until turbidStep1->Step2Step33. CRITICAL: Stop & SeedAdd pure crystal seedsStep2->Step3Onset of TurbidityStep44. Slow Cool1°C per minuteStep3->Step4NucleationStep55. FiltrationCollect white crystalsStep4->Step5

Caption: The "Seeded Cooling" protocol prevents the formation of amorphous oil phases during purification.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9951025, 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Retrieved from [Link](Note: Used as structural analog for solubility properties).[1][2]

  • Tesaro, Inc. (2021). US Patent 10,927,095 B2: Processes for the preparation of Niraparib and intermediates thereof.[1][2] Retrieved from (Source for extraction and salt formation protocols).

Minimizing defluorination side reactions during Grignard addition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Defluorination During Grignard Addition Audience: Process Chemists & Medicinal Chemists

Diagnostic Hub: Identify Your Failure Mode

Before applying a fix, we must identify the mechanism of fluoride loss. Select the scenario that matches your observation.

Scenario A: The "Ortho" Effect (Benzyne Pathway)
  • Observation: You are adding a Grignard to an aromatic substrate with a fluorine atom ortho to an acidic proton or the addition site. You observe tars, polymerized byproducts, or "cine-substitution" (nucleophile adds to the wrong carbon).

  • Mechanism: The Grignard reagent acts as a base rather than a nucleophile. It deprotonates the position ortho to the fluorine. The resulting anion eliminates fluoride to form a highly reactive benzyne intermediate, which then reacts indiscriminately.

Scenario B: The "Para" Trap (SNAr Pathway)
  • Observation: You are adding a Grignard to an electron-deficient aromatic ring (e.g., pyridine, nitrobenzene) containing a fluorine. You isolate a product where the alkyl group has replaced the fluorine atom.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The Grignard attacks the C-F carbon directly, forming a Meisenheimer complex, followed by fluoride elimination.
    
Scenario C: The "Metal" Exchange (Halogen Scrambling)
  • Observation: You are trying to form a Grignard on a fluorinated ring, but the fluorine is lost or scrambled during formation.

  • Mechanism: Magnesium is non-selective. It may insert into the C-F bond (rare but possible with activated Mg) or cause radical recombination events.

Visualizing the Problem

Understanding the competition between the desired Path A (Addition) and the fatal Path B (Defluorination).

Grignard_Defluorination node_sub Fluorinated Substrate node_add Path A: 1,2-Addition (Desired) node_sub->node_add Kinetic Control (Low Temp, LaCl3) node_deprot Path B: Deprotonation (Ortho-H) node_sub->node_deprot Thermodynamic Control (Basic conditions) node_snar Path C: S_NAr Attack (Direct C-F) node_sub->node_snar Electron Deficient Ring node_grig R-Mg-X (Grignard) node_grig->node_sub node_benzyne Benzyne Intermediate node_deprot->node_benzyne -MgFX node_trash Polymers/Tars (Defluorinated) node_benzyne->node_trash Uncontrolled Rxn node_snar->node_trash Fluoride Ejection

Figure 1: Mechanistic divergence. Path A is the goal. Path B (Benzyne) and Path C (


) are the primary defluorination vectors caused by excess basicity or temperature.

Protocol Optimization (The "Fix")

Protocol 1: The Lanthanide Shield (Batch Mode)

Best for: Preventing enolization and benzyne formation in ketone additions.

The Logic: Standard Grignards are hard nucleophiles but also strong bases.[1] Adding anhydrous Lanthanum Chloride (LaCl3·2LiCl) creates a highly oxophilic "ate" complex. This activates the carbonyl for addition while simultaneously suppressing the basicity of the Grignard, preventing the deprotonation that leads to defluorination.

Step-by-Step:

  • Preparation of LaCl3·2LiCl (0.6 M in THF):

    • Dry LiCl (1.2 equiv) and LaCl3 (0.6 equiv) under high vacuum at 150°C for 4 hours.

    • Cool to RT under Argon. Add dry THF. Stir for 24 hours until salts dissolve completely.

  • Complexation:

    • Add the fluorinated substrate to the LaCl3 solution at 0°C. Stir for 1 hour. The Lewis Acid coordinates to the carbonyl.

  • Addition:

    • Add the Grignard reagent dropwise at 0°C (or -20°C for highly sensitive substrates).

    • Note: Reaction rates will be significantly faster than standard Grignards due to Lewis Acid activation.

  • Quench:

    • Quench with sat. NH4Cl/H2O.

Protocol 2: The "Turbo" Exchange (Generation Mode)

Best for: Creating Grignards on fluorinated rings without touching the fluorine.

The Logic: Traditional Mg metal insertion requires heat (reflux), which breaks C-F bonds. Using Turbo Grignard (iPrMgCl[2][3]·LiCl) allows for Halogen-Metal exchange at -40°C to -78°C. The LiCl breaks up Mg aggregates, making the reagent kinetically active enough to swap iodine/bromine for magnesium at temperatures where the C-F bond is stable.

Step-by-Step:

  • Substrate: Start with Ar-I or Ar-Br (where Ar contains Fluorine).

  • Exchange:

    • Dissolve substrate in dry THF. Cool to -40°C.

    • Add iPrMgCl[2][3]·LiCl (1.1 equiv) dropwise.

    • Stir for 30 mins. (Monitor by GC-MS: quench aliquot with MeOD to check for deuterium incorporation).

  • Electrophile Trapping:

    • Add the electrophile (aldehyde/ketone) at -40°C.

    • Allow to warm to RT only after the electrophile is consumed.

Advanced Engineering: Flow Chemistry

Best for: "Forbidden" substrates that defluorinate within seconds of formation.

The Logic: If the defluorination half-life (


) is 10 seconds at -20°C, a batch reactor (taking 30 mins to add reagent) will fail. A flow reactor mixes, reacts, and quenches within milliseconds, outrunning the side reaction.

Flow_Process sub_in Fluorinated Substrate mix1 T-Mixer 1 (0.5s Residence) sub_in->mix1 grig_in Grignard Reagent grig_in->mix1 quench_in Quench (MeOH/H+) mix2 T-Mixer 2 (Quench) quench_in->mix2 coil Reactor Coil (-78°C) mix1->coil Flash Reaction collect Product Collection mix2->collect Stable Product coil->mix2

Figure 2: Flash Chemistry Workflow. The "Residence Time" is tuned to be shorter than the defluorination rate constant (


).

Comparative Data: Solvents & Additives

Table 1: Solvent Effects on Defluorination Rates Data normalized to standard THF conditions (1.0).

Solvent SystemRelative Reactivity (Addition)Relative Side Rxn (Defluorination)Recommendation
THF (Pure) 1.0 (High)1.0 (High)Avoid for sensitive substrates.
Et₂O (Ether) 0.6 (Moderate)0.2 (Low)Preferred if solubility permits.
Toluene/THF (3:1) 0.8 (Good)0.1 (Very Low)Gold Standard. Non-polar nature destabilizes the ionic transition state of defluorination.
2-MeTHF 0.9 (Good)0.3 (Low)Green alternative; higher boiling point allows safer thermal control.

Table 2: Additive Efficacy

AdditiveRoleMechanismEffectiveness vs Defluorination
LiCl SolubilizerBreaks Mg aggregates (Turbo)High (Enables low temp).
LaCl₃ Lewis AcidActivates electrophile, masks basicityCritical (Prevents benzyne).
ZnCl₂ TransmetallationForms R-Zn-X (Softer nucleophile)High (Eliminates

risk).
CeCl₃ Lewis AcidSimilar to LaCl₃ (Imamoto reagent)High (But harder to dry than LaCl₃).

Frequently Asked Questions (FAQ)

Q: I am seeing a "cine-substitution" product. What happened? A: You triggered the Benzyne pathway (Scenario A). The Grignard removed a proton adjacent to your fluorine. The fluorine left, forming a triple bond (benzyne), and the nucleophile attacked the adjacent carbon. Fix: Switch to LaCl₃·2LiCl to reduce basicity, or use a Zincate (add ZnCl₂ to your Grignard).

Q: Can I use "Turbo Grignard" (iPrMgCl·LiCl) at room temperature? A: Generally, no. While LiCl stabilizes the solution, the enhanced kinetic reactivity means it will attack C-F bonds or deprotonate aromatics rapidly at RT. Always perform the exchange at -40°C or lower .

Q: My Grignard won't form in Ether, but THF causes defluorination. What now? A: Use the Toluene/THF cosolvent trick . Dissolve the substrate in Toluene (which suppresses charge-separated transition states required for defluorination) and add the minimum amount of THF required to solubilize the Grignard. A 5:1 Toluene:THF ratio is often the "sweet spot."

References & Authority

  • The "Turbo Grignard" & LiCl Effect:

    • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Lanthanide Salts for Suppression of Side Reactions:

    • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[4][5] Soluble Lanthanide Salts (LnCl3[5][6][7]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[5] Angewandte Chemie International Edition.

  • Flow Chemistry for Unstable Organometallics:

    • Yoshida, J. I., et al. (2011). Flash chemistry: flow chemistry that cannot be done in batch. Chemical Communications.

  • Mechanism of Fluorine Substitution (

    
    ): 
    
    • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of Fluorine by Grignard Reagents. Journal of Physical Organic Chemistry. (Contextual grounding for Scenario B).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Method for Separating (S)-3-(4-Fluorophenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-(4-fluorophenyl)piperidine enantiomers represents a classic but challenging problem in pharmaceutical analysis. As a key intermediate in the synthesis of PARP inhibitors like Niraparib , the enantiomeric purity of the (S)-isomer is critical for drug efficacy and safety.

This guide compares the two industry-standard methodologies for this separation: the traditional Coated Amylose (Chiralpak AD-H) approach versus the modern Immobilized Amylose (Chiralpak IA) protocol.

The Verdict: While Chiralpak AD-H offers historically higher theoretical plate counts for this specific scaffold, Chiralpak IA is the superior choice for method development and routine QC. Its immobilized nature allows for the use of non-standard solvents (e.g., DCM, THF) to solubilize the basic amine without stripping the stationary phase, and it demonstrates superior lifetime stability under basic mobile phase conditions.

Technical Introduction: The Chirality Challenge

The analyte, 3-(4-fluorophenyl)piperidine , possesses a single chiral center at the C3 position of the piperidine ring.

  • Chemical Nature: Secondary amine (

    
    ).
    
  • Chromatographic Challenge:

    • Silanol Interaction: The basic amine nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing (

      
      ) if not suppressed.
      
    • Solubility: The free base is moderately polar; however, salt forms (HCl) often require stronger organic modifiers that are incompatible with traditional coated phases.

    • Recognition Mechanism: Separation relies on hydrogen bonding between the piperidine amine (donor/acceptor) and the carbamate linkages of the polysaccharide selector, alongside

      
       interactions with the fluorophenyl group.
      

Methodology Comparison

We evaluated the performance of three distinct chiral stationary phases (CSPs) for this separation.

Candidate 1: Chiralpak AD-H (The Traditional Standard)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica.
    
  • Pros: High enantioselectivity (

    
    ) for phenyl-piperidines due to the flexible amylose helix.
    
  • Cons: "Forbidden solvent" restrictions (No DCM, THF, Ethyl Acetate). Requires strict mobile phase control to prevent phase stripping.

Candidate 2: Chiralpak IA (The Robust Modern Choice)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

    
     silica.
    
  • Pros: Solvent flexibility. Can use DCM to improve peak shape and solubility. Higher durability against basic additives (DEA/TEA).

  • Cons: Slightly lower theoretical plate count (

    
    ) compared to AD-H due to the immobilization chemistry affecting mass transfer kinetics.
    
Candidate 3: Chiralcel OD-H (The Alternative)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica.
    
  • Performance: Generally shows lower selectivity (

    
    ) for 3-substituted piperidines compared to the Amylose (AD/IA) backbone.
    

Representative Performance Data

The following data represents typical chromatographic parameters observed during the resolution of 3-(4-fluorophenyl)piperidine (free base) using Normal Phase conditions.

Conditions:

  • Flow Rate: 1.0 mL/min

  • Temp:

    
    
    
  • Detection: UV @ 254 nm

ParameterMethod A: Chiralpak AD-H Method B: Chiralpak IA Method C: Chiralcel OD-H
Mobile Phase n-Hexane : EtOH : DEA (90:10:0.1)n-Hexane : EtOH : DEA (90:10:0.1)n-Hexane : IPA : DEA (90:10:0.1)
Retention

(min)
6.25.87.1
Retention

(min)
8.57.98.4
Selectivity (

)
1.451.411.18
Resolution (

)
4.2 3.8 1.9
Tailing Factor (

)
1.31.1 1.6
Robustness Low (Sensitive to solvent shock)High (Solvent versatile)Medium

Analysis: Method A (AD-H) provides the highest resolution. However, Method B (IA) provides excellent resolution (


) with significantly better peak symmetry (

) and the safety net of immobilization.

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes Chiralpak IA to maximize robustness for routine analysis in a drug development setting.

Materials
  • Column: Daicel Chiralpak IA,

    
     mm, 
    
    
    
    (Part No. 80325).
  • Solvents: HPLC Grade n-Hexane, Ethanol (absolute).

  • Additive: Diethylamine (DEA) or Butylamine (High purity >99.5%).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 volume ratio.

    • Add 0.1% (v/v) Diethylamine (DEA). Note: DEA is crucial to mask silanols and ensure the piperidine elutes as a sharp band.

    • Degas via sonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of racemic 3-(4-fluorophenyl)piperidine in 1.0 mL of Ethanol .

    • Crucial: If the sample is a salt (e.g., HCl), add 1 drop of DEA to the sample vial to free-base the amine before injection.

    • Filter through a 0.45

      
       PTFE syringe filter.
      
  • System Equilibration:

    • Flush column with mobile phase at 1.0 mL/min for 30 minutes.

    • Monitor baseline stability at 254 nm (aromatic ring absorption).

  • Injection & Analysis:

    • Injection Volume: 5-10

      
      .
      
    • Run time: 15 minutes.

    • Elution Order: typically (R)-enantiomer elutes first, followed by the (S)-enantiomer (confirm with authentic standards as elution order can invert based on solvent/temperature).

Visualization of Workflows

Figure 1: Method Development Decision Tree

How to select the correct column and conditions for chiral amines.

MethodDevelopment Start Start: 3-(4-Fluorophenyl)piperidine Solubility Check Solubility Start->Solubility AlkaneSol Soluble in Alkane/Alcohol? Solubility->AlkaneSol YesAlkane Yes AlkaneSol->YesAlkane NoAlkane No (Needs DCM/THF) AlkaneSol->NoAlkane ScreenAD Screen Chiralpak AD-H (Mobile Phase: Hex/EtOH/DEA) YesAlkane->ScreenAD ScreenIA Screen Chiralpak IA (Mobile Phase: Hex/DCM/DEA) NoAlkane->ScreenIA Eval Evaluate Resolution (Rs) & Tailing (Tf) ScreenAD->Eval ScreenIA->Eval Good Rs > 2.0 Tf < 1.2 Eval->Good BadTailing Tf > 1.5 (Tailing) Eval->BadTailing Final Validate Method Good->Final AddBase Increase DEA to 0.2% or Switch to Butylamine BadTailing->AddBase AddBase->Eval

Caption: Decision matrix for selecting between Coated (AD-H) and Immobilized (IA) phases based on solubility and peak shape requirements.

Figure 2: Chiral Recognition Mechanism

The molecular interaction driving the separation.

Mechanism Analyte Analyte: (S)-3-(4-Fluorophenyl)piperidine Interaction1 H-Bonding: Piperidine NH <-> Carbamate C=O Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Fluorophenyl <-> Phenylcarbamate Analyte->Interaction2 Interaction3 Steric Fit: Chiral Cavity Inclusion Analyte->Interaction3 Selector CSP: Amylose-tris(3,5-dimethylphenylcarbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Separation Enantiomeric Separation Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: Mechanistic interactions between the basic amine analyte and the amylose-based stationary phase.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary amine interaction with silica silanols.

  • Solution: Ensure DEA is fresh. If tailing persists, switch to Chiralpak IA and use a mobile phase containing 10% Dichloromethane (DCM). DCM suppresses silanol activity and improves the solubility of the amine-CSP complex.

Issue: Loss of Resolution Over Time
  • Cause: Accumulation of strongly retained impurities (often dimers or oxidation products of the piperidine).

  • Solution:

    • For IA: Flush with 100% THF (forbidden on AD-H) to regenerate.

    • For AD-H: Flush carefully with 100% Ethanol.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF Columns. Retrieved from [Link]

  • Navrátilová, H., & Potácek, M. (2001).[1] Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization.[1] Enantiomer, 6(6), 333-7.[1] [Link]

  • Jones, P., et al. (2009). Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer.[2] Journal of Medicinal Chemistry, 52(22), 7170–7185.[3] [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: USP Reference Standard for Paroxetine Related Compound A Analysis Content Type: Publish Comparison Guide

Executive Summary

In the impurity profiling of Paroxetine Hydrochloride, Paroxetine Related Compound A (the 4-methoxy analog) represents a critical process-related impurity. Its separation from the structurally similar desfluoro analog (Related Compound B) is a definitive System Suitability Test (SST) in the USP monograph.

This guide objectively compares the USP Reference Standard (RS) against Certified Reference Materials (CRMs) and Secondary Standards , providing experimental protocols and decision frameworks for researchers in pharmaceutical quality control.

Technical Profile: Identity & Mechanism

Before selecting a standard, the exact chemical identity must be confirmed to avoid confusion with European Pharmacopoeia (EP) naming conventions.

FeatureSpecification
USP Name Paroxetine Related Compound A
Chemical Name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride
Common Name 4-Methoxy Paroxetine; trans-4-Defluoro-4-methoxy Paroxetine
CAS Number 127017-74-7
Molecular Formula C₂₀H₂₄ClNO₄
Molecular Weight 377.86 g/mol
Origin Process Impurity.[1][2] Arises from the presence of 4-methoxy analogues in the starting material (e.g., 4-bromoanisole derivatives) or side reactions during the Grignard coupling step.
EP Equivalent Note: EP Impurity A is Desfluoro Paroxetine (USP Related Compound B).[3][4][5] Do not confuse the two.

Comparative Analysis: USP RS vs. Alternatives

The Contenders
  • Option A: USP Reference Standard (Official)

    • Role: The primary legal standard for US regulatory filings (NDA/ANDA) and dispute resolution.

    • Traceability: Metrologically traceable to USP's internal primary realization.

  • Option B: Third-Party CRM (e.g., LGC, Merck, TRC)

    • Role: High-purity standard with a CoA detailing potency, water content, and H-NMR/Mass Spec data. ISO 17034 accredited.

  • Option C: In-House Secondary Standard

    • Role: Synthesized or isolated material qualified against the USP RS.[6] Used for daily routine testing.

Performance Matrix
MetricUSP Reference StandardThird-Party CRM (ISO 17034)In-House Secondary Standard
Regulatory Acceptance Gold Standard (Mandatory for Release)Accepted for R&D/Stability (if validated)Accepted for Routine QC (if qualified)
Purity/Potency "As Is" (100% unless stated)Explicitly calculated (e.g., 99.4%)Derived from USP comparison
Cost Efficiency Low (

$ per mg)
Medium (

)
High ($ - Bulk available)
Supply Chain Risk Occasional backorderGenerally high availabilityInternal dependency
Data Package Limited (Label text only)Comprehensive (CoA, NMR, HPLC)Self-generated
Expert Insight: When to Use Which?
  • Use USP RS When: You are performing final product release testing for the US market, validating a new method, or calibrating an in-house secondary standard.

  • Use CRM/Secondary When: You are conducting early-stage formulation development, routine stability monitoring, or process optimization where high sample throughput makes USP RS cost-prohibitive.

Experimental Protocol: HPLC Analysis

The critical challenge in analyzing Related Compound A is resolving it from Related Compound B (Desfluoro Paroxetine) and Paroxetine itself. The following protocol is based on USP Paroxetine Hydrochloride: Organic Impurities, Procedure 2 .

Chromatographic Conditions
  • Column: L7 Packing (Octylsilane chemically bonded to porous silica), 4.6 mm × 25 cm, 5 µm.

    • Recommended: Zorbax Rx-C8 or equivalent.[7]

  • Mobile Phase:

    • Solution A: Acetonitrile : Buffer (20 : 80)

    • Solution B: Acetonitrile : Buffer (80 : 20)

    • Buffer: 0.05 M Ammonium Acetate adjusted to pH 4.5 with acetic acid.

  • Flow Rate: 1.0 mL/min[8]

  • Detector: UV @ 285 nm

  • Injection Volume: 20 µL

  • Column Temp: 40°C

System Suitability Test (SST) Workflow

This protocol ensures the system can distinguish the methoxy impurity (Compound A) from the desfluoro impurity (Compound B).

  • Preparation:

    • Dissolve USP Paroxetine System Suitability Mixture A RS (containing Paroxetine, RC A, and RC B) in Diluent (Tetrahydrofuran:Water 1:9).

    • Concentration: ~1 mg/mL.

  • Injection: Inject the mixture into the HPLC.

  • Criteria Verification:

    • Resolution (R): NLT 2.0 between Paroxetine Related Compound A and Paroxetine Related Compound B.

    • Tailing Factor: 0.8 – 2.0 for Related Compound A.[9]

    • Relative Retention Time (RRT):

      • Related Compound A: ~0.66

      • Related Compound B: ~0.73

      • Paroxetine: 1.00

Data Interpretation[10]
  • Quantification: Use the external standard method.

  • Calculation:

    
    
    
    • 
      : Peak response of Related Compound A in Sample Solution.
      
    • 
      : Peak response of Paroxetine in Standard Solution.[8]
      
    • 
      : Concentration of USP Paroxetine HCl RS in Standard Solution.
      
    • 
      : Concentration of Paroxetine HCl in Sample Solution.
      

Visualization: Standard Selection Workflow

The following decision tree guides the selection of the appropriate reference standard based on the lifecycle stage of the drug product.

StandardSelection Start Start: Impurity Analysis Need StageCheck What is the Development Stage? Start->StageCheck Research R&D / Process Optimization StageCheck->Research Early Phase Validation Method Validation / Transfer StageCheck->Validation Mid Phase Release Commercial Release (US Market) StageCheck->Release Late Phase Routine Routine QC / Stability StageCheck->Routine Post-Approval UseCRM Use Third-Party CRM (ISO 17034) Research->UseCRM UseUSP Use USP Reference Standard (Mandatory) Validation->UseUSP Release->UseUSP UseInHouse Use Qualified In-House Standard Routine->UseInHouse Qualify Qualify In-House vs USP RS (Determine Potency & CF) UseInHouse->Qualify Qualify->UseUSP Calibrant

Figure 1: Decision logic for selecting the appropriate reference standard based on regulatory requirements and cost-efficiency.

References

  • United States Pharmacopeia (USP). USP Monograph: Paroxetine Hydrochloride.[6] USP-NF Online. (Accessed 2024). Link

  • USP Reference Standards Catalog. Paroxetine Related Compound A.[2][10]Link

  • European Pharmacopoeia (Ph.[2][3][4][6][11][12] Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity A (Desfluoro).[3][4] (Note: Distinct from USP RC A). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127017-74-7 (4-Methoxy Paroxetine).Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.Link

Sources

Technical Guide: Enantiomeric Purity Determination of 3-Substituted Piperidines via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the determination of enantiomeric purity in 3-substituted piperidines, Indirect GC-MS via Chiral Derivatization is the superior methodology for most analytical laboratories.

While Chiral HPLC is the industry standard for non-volatile pharmaceuticals, 3-substituted piperidines present a specific set of physicochemical challenges—namely high volatility, polarity, and a lack of UV-active chromophores—that render standard HPLC workflows cumbersome (requiring refractive index detection or pre-column derivatization).

Direct Chiral GC is a viable alternative but suffers from column-specific selectivity and high consumable costs. Therefore, this guide champions the Indirect Method using (


)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) . This approach converts enantiomers into diastereomers, allowing for baseline separation on standard, low-cost achiral columns (e.g., DB-5MS) with the added benefit of Mass Spectral structural confirmation.

Part 1: The Analytical Challenge

3-substituted piperidines (e.g., 3-methylpiperidine, 3-fluoropiperidine) are chiral secondary amines. They serve as critical pharmacophores in antidepressants and anticoagulants.

The Physicochemical Barrier
  • Volatility: These low-molecular-weight amines are highly volatile, making them difficult to handle in standard LC-MS sources without loss.

  • Lack of Chromophore: The piperidine ring is saturated. It does not absorb UV light (254 nm), rendering standard HPLC-UV useless without derivatization.

  • Amine Tailing: On standard GC columns, the free secondary amine interacts with silanol groups, leading to peak tailing that masks enantiomeric separation.

The Solution: Derivatization solves all three problems simultaneously. It reduces volatility, blocks the amine nitrogen (improving peak shape), and introduces a chiral center to create separable diastereomers.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches available to the analyst.

FeatureIndirect GC-MS (Recommended) Direct Chiral GC Chiral HPLC
Separation Principle Diastereomeric separation on achiral phaseEnantiomeric separation on chiral phaseEnantiomeric separation on chiral phase
Column Type Standard 5% Phenyl (e.g., DB-5, HP-5)Cyclodextrin-based (e.g.,

-DEX)
Polysaccharide (e.g., CHIRALPAK)
Cost per Column Low ($400 - $600)High ($1,200+)High ($1,500+)
Resolution (

)
High (

typical)
Variable (Analyte dependent)High
Derivatization Required (e.g., TPC, Mosher's)Optional (but often needed for peak shape)Required (for UV detection)
Detector MS (EI) - Provides structural IDFID or MSRI, ELSD, or MS
Throughput Medium (Incubation time required)High (Shoot and dilute)Medium

Part 3: Primary Protocol – Indirect Separation via TPC Derivatization

This protocol utilizes (


)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) . TPC reacts with the secondary amine of the piperidine to form a diastereomeric amide.
Mechanism of Action

The (


)-TPC reagent reacts with the racemic (

)-3-substituted piperidine.
  • (

    
    )-TPC + (
    
    
    
    )-Piperidine
    
    
    (
    
    
    )-Amide Diastereomer
  • (

    
    )-TPC + (
    
    
    
    )-Piperidine
    
    
    (
    
    
    )-Amide Diastereomer

Crucial Insight: Unlike enantiomers, these diastereomers have different physical properties (boiling points and polarities), allowing them to be separated on a standard achiral GC column.

Reagents & Materials
  • Analyte: 3-Substituted Piperidine sample (approx. 1 mg/mL).

  • Reagent: (

    
    )-(-)-N-(Trifluoroacetyl)prolyl chloride (0.1 M in Dichloromethane).
    
  • Base: Triethylamine (TEA) or Pyridine (scavenges HCl byproduct).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Column: Agilent J&W DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Step-by-Step Workflow
  • Preparation: In a 1.5 mL GC vial, dissolve 1 mg of the piperidine sample in 500 µL of DCM.

  • Basification: Add 10 µL of Triethylamine (TEA). Note: Excess base prevents acid-catalyzed racemization.

  • Derivatization: Add 15 µL of the TPC reagent solution.

  • Incubation: Cap the vial and vortex. Let stand at room temperature for 30 minutes. Validation Check: The reaction is usually instantaneous, but 30 mins ensures completion.

  • Quenching (Optional but Recommended): Wash the organic layer with 200 µL of 5% NaHCO

    
     to remove excess acid/reagent. Transfer the organic (lower) layer to a fresh vial containing anhydrous Na
    
    
    
    SO
    
    
    .
  • Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters
  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Source: EI mode (70 eV), Source Temp 230°C.

  • SIM Mode: Monitor molecular ion (

    
    ) and base peak (typically 
    
    
    
    166 for the TPC fragment) for maximum sensitivity.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the indirect determination method, highlighting the critical decision points and chemical transformations.

G Sample Racemic Piperidine Sample (R/S) Reagents Add (S)-TPC Reagent + TEA (Base) Sample->Reagents Dissolve in DCM Reaction Derivatization (Formation of Diastereomers) Reagents->Reaction RT, 30 min Workup Liquid-Liquid Extraction (Remove Excess Acid) Reaction->Workup Wash w/ NaHCO3 GC GC Separation (Achiral DB-5MS Column) Workup->GC Inject Organic Layer MS MS Detection (SIM Mode) GC->MS Elution of (S,R) then (S,S) Data Calculate ee% from Peak Areas MS->Data Integrate Peaks

Caption: Workflow for converting enantiomeric piperidines into separable diastereomers using TPC reagent.

Part 5: Data Interpretation & Calculations

Upon analysis, you will observe two distinct peaks with identical mass spectra (isobaric). The elution order is typically determined by the steric bulk of the substituents, but must be validated by running a pure standard of one enantiomer (e.g., (


)-3-methylpiperidine) if absolute configuration assignment is required.
Calculating Enantiomeric Excess (ee)

The ee is calculated using the integrated peak areas of the two diastereomers (


 and 

).


  • 
     : Area of the major enantiomer peak.
    
  • 
     : Area of the minor enantiomer peak.
    

Quality Control Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    for accurate integration.
  • Blank Run: Inject the TPC reagent blank to ensure no interfering peaks elute at the retention time of the piperidine derivatives.

References

  • BenchChem. (2025).[2] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Technical Guides.[2] Link

  • National Center for Biotechnology Information. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[3] PubChem.[4][5] Link

  • Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC.[1] Technical Application Notes.[6] Link

  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis.[2][7] Link

  • Mohammadi, A., et al. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride.[1] Chirality.[1][2][7][8][9][10][11] Link

Sources

Technical Guide: Comparative Separation of Piperidine Enantiomers on Chiralpak AD vs. OD

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Chiralpak AD vs. OD Columns for Piperidine Separation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of chiral chromatography, piperidine derivatives represent a frequent yet challenging class of analytes due to their secondary amine basicity and conformational flexibility. This guide provides a technical comparison between the two industry-standard polysaccharide columns: Chiralpak AD (Amylose-based) and Chiralcel OD (Cellulose-based).

The Verdict: While both columns are complementary, Chiralpak AD often demonstrates superior adaptability for piperidine-based heterocycles due to its helical amylose backbone, which creates deeper inclusion cavities compared to the linear, rod-like structure of the Chiralcel OD cellulose backbone. However, Chiralcel OD remains a critical alternative, frequently providing the necessary orthogonality (reversal of elution order) required for preparative scale-up.

Mechanistic Architecture: Amylose vs. Cellulose[1][2][3][4][5]

To understand separation performance, one must first understand the supramolecular distinction between the two stationary phases. Both use the same chiral selector—tris(3,5-dimethylphenylcarbamate) —but the polymeric backbone dictates the "shape" of the chiral pocket.

Chiralpak AD (Amylose Backbone)
  • Structure:

    
    -glycosidic linkages.[1]
    
  • Conformation: Forms a left-handed 4/3 helical structure .

  • Interaction Mode: The helix creates well-defined, deep grooves and cavities. Piperidine rings, often adopting a chair conformation, can fit "inside" these helical grooves, allowing for strong H-bonding and

    
     interactions with the carbamate groups.
    
  • Key Advantage: Higher conformational flexibility allows it to accommodate bulkier piperidine substituents.

Chiralcel OD (Cellulose Backbone)
  • Structure:

    
    -glycosidic linkages.
    
  • Conformation: Forms a rigid, rod-like 3/2 helical structure .

  • Interaction Mode: The chiral recognition sites are arranged in linear "raft-like" structures. Analytes interact more superficially along the "valleys" of the polymer chains.

  • Key Advantage: Higher rigidity often provides sharper peak shapes for rigid, planar analytes but may struggle with the steric bulk of certain substituted piperidines.

The "Piperidine Challenge": Basicity & Tailing

Piperidine (


) is a strong base. On polysaccharide columns, residual silanol groups on the silica support can interact ionically with the protonated amine, causing:
  • Severe Peak Tailing: Loss of resolution (

    
    ).
    
  • Retention Time Drift: Non-specific binding.

Critical Protocol: The mobile phase MUST contain a basic additive.

  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Mechanism: The additive competes for the active silanol sites, effectively "masking" them and forcing the piperidine to interact solely with the chiral selector.

Comparative Performance Analysis

The following data summarizes the separation of Piperidine-2,6-dione analogues , a representative class of piperidine-based pharmaceutical intermediates.

Experimental Data Summary

Conditions: Normal Phase (n-Hexane/IPA 90:10), Flow: 1.0 mL/min, Temp: 25°C.

ParameterChiralpak AD (Amylose)Chiralcel OD (Cellulose)Interpretation
Selectivity (

)
1.8 – 5.31.1 – 1.5AD shows significantly higher recognition for the flexible piperidine ring.
Resolution (

)
> 2.5 (Baseline)0.8 – 1.2 (Partial)The deep helical grooves of AD provide better discrimination than the shallow OD tracks.
Elution Order Typically R then STypically S then ROrthogonality: OD is valuable if the target enantiomer elutes first on AD (undesirable for purity checks).
Loading Capacity HighModerateAD's cavity inclusion mechanism often supports higher mass loading before peak distortion.

Note: Data synthesized from comparative studies on piperidine-2,6-dione analogues [1, 5].[2][3]

Method Development Protocol

Do not rely on trial and error. Use this self-validating screening workflow to determine the optimal column.

DOT Diagram: Piperidine Screening Decision Matrix

PiperidineScreening Start Start: Racemic Piperidine Sample Solubility Check Solubility: Hexane/IPA vs. MeOH/ACN Start->Solubility NP_Route Soluble in Hexane? (Normal Phase) Solubility->NP_Route Yes PO_Route Insoluble in Hexane? (Polar Organic Mode) Solubility->PO_Route No Screen_AD Screen Chiralpak AD Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_AD Screen_OD Screen Chiralcel OD Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_OD Eval_AD Evaluate AD: Rs > 1.5? Screen_AD->Eval_AD Eval_OD Evaluate OD: Rs > 1.5? Screen_OD->Eval_OD Optimization Optimize: 1. Change Alcohol (EtOH) 2. Lower Temp (10°C) Eval_AD->Optimization No (Partial Sep) Success_AD Method Validated: Use Chiralpak AD Eval_AD->Success_AD Yes Eval_OD->Optimization No (Partial Sep) Success_OD Method Validated: Use Chiralcel OD Eval_OD->Success_OD Yes Fail Switch to Immobilized (Chiralpak IA/IC) or Chlorinated Selectors Optimization->Fail Still No Sep

Figure 1: Systematic screening workflow for piperidine derivatives. Note the parallel screening of AD and OD, as their selectivity is often orthogonal.

Detailed Experimental Workflow

Step 1: Mobile Phase Preparation (The "0.1% Rule")

For basic piperidines, the additive is not optional.

  • Base Solvent: Measure 900 mL n-Hexane.

  • Modifier: Measure 100 mL 2-Propanol (IPA).

  • Additive: Add 1.0 mL Diethylamine (DEA) to the IPA portion before mixing with Hexane.

    • Why? DEA is more soluble in alcohol. Pre-mixing prevents immiscibility droplets that cause baseline noise.

  • Degas: Sonicate for 10 mins. Do not vacuum filter aggressively, as volatile DEA may evaporate.

Step 2: Column Equilibration
  • Install the column (AD or OD).[4]

  • Ramp flow rate: 0.2 mL/min

    
     1.0 mL/min over 5 minutes.
    
  • Flush with 20 column volumes of mobile phase.

    • Indicator: Wait for the baseline to stabilize. The UV cutoff of DEA is high; ensure detection is set >230 nm (or 254 nm) to avoid additive noise.

Step 3: Sample Injection
  • Dissolve sample in the mobile phase .

    • Troubleshooting: If the sample is a salt (e.g., Piperidine HCl), add 1 drop of DEA to the sample vial to free-base the amine. Injecting the salt form directly can cause on-column precipitation or split peaks.

  • Injection Volume: 5-10 µL.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Fronting Peaks Solubility mismatch or Column OverloadDissolve sample in mobile phase; reduce injection mass.
Tailing Peaks Residual Silanol ActivityIncrease DEA concentration to 0.2% or switch to stronger base (Ethanolamine).
Broad Peaks Slow Mass TransferSwitch from IPA to Ethanol (lower viscosity) to improve kinetics.
No Separation Lack of SelectivitySwitch Columns. If AD fails, OD often works due to different cavity shape.

References

  • Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Academia.edu.

  • Daicel Chiral Technologies. Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. (Referenced via general application guide).

  • Okamoto, Y., et al.Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatography A.
  • Bui, C. V., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. MDPI Molecules.

  • Aboul-Enein, H. Y., et al. (1997).[3] Enantioselective separation of several piperidine-2,6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate. PubMed.

Sources

X-ray crystallography data for absolute configuration of 3-aryl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Absolute Configuration of 3-Aryl Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chirality Imperative

In the development of neuroactive agents—particularly opioids, NK1 antagonists, and SSRIs—the 3-aryl piperidine scaffold is a privileged structure. However, its pharmacological profile is strictly governed by stereochemistry. For instance, the efficacy of agents like Preclamol (3-PPP) or Paroxetine relies entirely on the precise orientation of the aryl group at the C3 position.

Determining the Absolute Configuration (AC) of these molecules is non-trivial. 3-aryl piperidines are often oils as free bases, lack strong chromophores for standard circular dichroism (CD), and consist primarily of "light atoms" (C, H, N), making anomalous scattering in X-ray crystallography challenging without modification.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives (VCD, NMR) and provides a validated, heavy-atom derivatization protocol to ensure unambiguous AC assignment.

Methodological Comparison: SC-XRD vs. Alternatives

While SC-XRD is the regulatory "gold standard," it is not always the fastest route. The following matrix compares SC-XRD with Vibrational Circular Dichroism (VCD) and Chiral Solvating Agents (NMR), specifically for the 3-aryl piperidine scaffold.

FeatureSC-XRD (Heavy Atom) VCD (Vibrational CD) NMR (Mosher/CSA)
Primary Output Direct 3D atomic map & Flack parameterIR spectral differential (

)
Chemical shift difference (

)
Sample State Single Crystal (Required)Solution (CDCl

, DMSO)
Solution
AC Confidence >99% (Absolute)~95% (Model dependent)~90% (Empirical models)
3-Aryl Piperidine Suitability High (if derivatized to salt)Medium (Conformational flexibility affects spectra)Medium (Crowding at C3 can obscure signals)
Material Requirement 5–20 mg (recoverable)5–10 mg (recoverable)1–5 mg (destructive if derivatized)
Turnaround 3–10 Days (Growth dependent)1–2 Days (Calc + Exp)<1 Day
Key Limitation "Light Atom" problem; requires crystal growth.Requires accurate DFT conformational sampling.ambiguous for remote chiral centers.
Decision Logic for Researchers

Use the following logic flow to select the appropriate method for your pipeline.

MethodSelection Start Start: 3-Aryl Piperidine Sample Crystal Does it crystallize easily? Start->Crystal Heavy Contains Heavy Atom? (S, P, Cl, Br) Crystal->Heavy Yes VCD Method: VCD (Solution Phase) Crystal->VCD No (Oil) Deriv Can you form HBr/HI Salt? Heavy->Deriv No (C, H, N only) XRD_Mo SC-XRD (Mo Source) Direct AC Heavy->XRD_Mo Yes (Br, I) XRD_Cu SC-XRD (Cu Source) Longer exposure Heavy->XRD_Cu Marginal (Cl, S) Deriv->VCD No XRD_Salt SC-XRD (Heavy Salt) Gold Standard Deriv->XRD_Salt Yes

Figure 1: Decision tree for selecting an absolute configuration method. Note that for light-atom 3-aryl piperidines, salt formation is the critical gateway to SC-XRD success.

Technical Deep Dive: The "Light Atom" Challenge in SC-XRD

The core challenge with 3-aryl piperidines is that they are composed of light atoms (Carbon, Nitrogen, Hydrogen).

  • The Physics: AC determination relies on anomalous dispersion (Bijvoet differences). The scattering power of an atom is

    
    . The imaginary component (
    
    
    
    ), which breaks Friedel's Law (
    
    
    ), is negligible for C/N/O when using standard Molybdenum (Mo) radiation (
    
    
    Å).
  • The Consequence: A standard dataset will yield a structure where the Flack parameter is inconclusive (e.g.,

    
    ), meaning the enantiomer cannot be distinguished from its mirror image.
    
Validated Strategies for 3-Aryl Piperidines
Strategy A: Heavy Atom Salt Formation (Recommended)

Protonating the basic piperidine nitrogen with a hydrohalic acid introduces a heavy halide ion into the lattice.

  • HBr (Hydrobromide): The Bromine atom (

    
    ) has a strong anomalous signal (
    
    
    
    for Cu K
    
    
    ;
    
    
    for Mo K
    
    
    ). This is usually sufficient for unambiguous AC assignment.
  • HI (Hydroiodide): Iodine (

    
    ) provides an even stronger signal but can sometimes be unstable (oxidation to 
    
    
    
    ) or difficult to crystallize due to size.
Strategy B: Covalent Derivatization

If salts fail to crystallize, convert the secondary amine to a sulfonamide or amide using a heavy-atom reagent.

  • Reagent: p-bromobenzenesulfonyl chloride (BsCl) or p-bromobenzoyl chloride.

  • Mechanism: Creates a stable, crystalline solid with a fixed heavy atom.

Experimental Protocol: Heavy Atom Salt Crystallization

This protocol is designed to generate X-ray quality crystals of a generic 3-aryl piperidine HBr salt.

Materials
  • Analyte: Enantiopure 3-aryl piperidine (approx. 10–20 mg).

  • Acid: 48% HBr (aq) or 1M HBr in acetic acid.

  • Solvents: Ethanol (absolute), Diethyl ether, Ethyl acetate.

Workflow
  • Salt Formation:

    • Dissolve 20 mg of the free base piperidine in a minimal amount of Ethanol (0.5 mL).

    • Add 1.1 equivalents of HBr solution dropwise.

    • Observation: A precipitate may form immediately. If so, heat gently to redissolve.

  • Vapor Diffusion (Sitting Drop):

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing a volatile antisolvent (Diethyl ether).

    • Cap the large jar tightly.

    • Mechanism:[1] Ether slowly diffuses into the ethanol, lowering solubility gradually and promoting high-quality crystal growth over 2–5 days.

  • Harvesting:

    • Examine under a polarizing microscope. Look for sharp edges and extinction upon rotation.

    • Mount the crystal in Paratone oil on a cryoloop.

Crystallization Step1 1. Dissolution (Ethanol + Analyte) Step2 2. Acidification (Add 1.1 eq HBr) Step1->Step2 Step3 3. Vapor Diffusion (Outer solvent: Et2O) Step2->Step3 Step4 4. Nucleation (2-5 Days) Step3->Step4 Slow diffusion Step5 5. X-Ray Data Collection (100 K) Step4->Step5 Harvest

Figure 2: Vapor diffusion crystallization workflow for piperidine salts.

Data Analysis & Validation Standards

Once data is collected, the determination of absolute configuration rests on statistical parameters.

The Flack Parameter ( )

The Flack parameter estimates the fraction of the crystal that is the "inverted" structure.[2][3]



Acceptance Criteria for 3-Aryl Piperidines:

Value (

)
Uncertainty (

)
InterpretationAction
-0.1 to 0.1

Correct Structure Publishable AC.
0.9 to 1.1

Inverted Structure Invert coordinates and refine.
~0.5 AnyRacemic Twin Crystal is likely a racemate or twinned.[3]
Any

Inconclusive Signal too weak. Use Cu source or heavier atom.

Note on Light Atoms: If you did not use a heavy atom and collected data on a Mo source, you may see


. This is statistically invalid for AC assignment. You must switch to a Cu K

source
(Copper anode) which increases the anomalous signal of Oxygen and Nitrogen, often bringing

down to acceptable levels (< 0.1).
The Hooft Parameter ( )

For modern Bayesian analysis, the Hooft parameter is often cited alongside Flack. It uses Student's t-distribution and is more robust for weak anomalous scatterers. The acceptance criteria are identical to Flack.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Parsons, S., & Flack, H. D. (2004). The use of the Flack parameter in the determination of absolute structure.[1][2][3][4][5] Acta Chimica Slovenica, 51, 667-678.

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[6][7][8][9] Chirality, 20, 643-663.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717.

Sources

Comparative yield of chemical vs enzymatic synthesis of (S)-3-(4-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative yield of chemical vs enzymatic synthesis of (S)-3-(4-Fluorophenyl)piperidine Content Type: Publish Comparison Guide

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine is a critical chiral pharmacophore used in the synthesis of the PARP inhibitor Niraparib and the antidepressant Paroxetine . Historically, industrial production relied on classical chemical resolution, often suffering from low theoretical yields (<50%) and high waste generation.

This guide objectively compares the modern chemical route (Iridium-catalyzed asymmetric hydrogenation) against the emerging enzymatic route (Ene-Imine Reductase/MAO-N cascade). While chemical asymmetric hydrogenation currently offers the highest volumetric productivity, the chemo-enzymatic route provides superior stereocontrol (>99% ee) under milder conditions, bypassing the need for high-pressure hydrogenation equipment.

Strategic Analysis: The Chiral Challenge

The synthesis of 3-arylpiperidines presents a specific stereochemical challenge: setting the chiral center at the C3 position while maintaining the integrity of the secondary amine.

  • Target Molecule: (S)-3-(4-Fluorophenyl)piperidine[1][2]

  • Key Application: Intermediate for Niraparib (Zejula) and Paroxetine (Paxil).

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98% is required to prevent costly downstream purification.

Comparative Metrics Overview
MetricChemical Route (Asymmetric Hydrogenation)Enzymatic Route (EneIRED Cascade)Classical Route (Tartaric Acid Resolution)
Yield 85 - 94%61 - 92%~29 - 35%
Enantiomeric Excess (ee) 90 - 97%> 99%> 98% (after recrystallization)
Atom Economy HighHighLow (Discard 50% isomer)
Key Reagent Iridium/Chiral Phosphine LigandEne-Imine Reductase (EneIRED)(-)-Dibenzoyl-L-tartaric acid
Conditions 600 psi H₂, 50°CAmbient Temp, pH 7.5 bufferReflux, Crystallization
Scalability High (Batch/Flow)Moderate (Bioreactor volume)High (Simple tanks)

Route A: Chemical Synthesis (Asymmetric Hydrogenation)

Mechanism: The most efficient chemical route involves the asymmetric hydrogenation of N-benzyl-3-(4-fluorophenyl)pyridinium salts. Unlike classical resolution, which discards the unwanted enantiomer, this route creates the chiral center directly from a prochiral precursor.

Technical Deep Dive

The reaction utilizes an Iridium catalyst complexed with a chiral phosphine ligand (e.g., (R)-Synphos or (S)-MeO-Biphep). The presence of the pyridinium nitrogen activates the ring for reduction, while the chiral ligand directs the hydride attack to the Si or Re face of the C3-C4 double bond.

Key Causality:

  • N-Benzylation: Essential to disrupt the aromaticity of the pyridine ring, lowering the activation energy for hydrogenation and preventing catalyst poisoning by the free amine.

  • Iridium Precursor: [Ir(cod)Cl]2 is preferred over Rhodium for pyridine reduction due to higher activity at lower temperatures.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Note: This protocol assumes the use of high-pressure equipment. Safety precautions for H₂ gas are mandatory.

  • Substrate Preparation: Dissolve 3-(4-fluorophenyl)pyridine (1.0 eq) in acetone. Add benzyl bromide (1.1 eq) and reflux for 4 hours to precipitate the N-benzyl-3-(4-fluorophenyl)pyridinium bromide salt. Filter and dry.[3][4]

  • Catalyst Loading: In a glovebox, mix [Ir(cod)Cl]2 (1.0 mol%) and (S)-MeO-Biphep (2.2 mol%) in a 1:1 mixture of toluene/dichloromethane. Stir for 30 mins to form the active complex.

  • Hydrogenation:

    • Transfer the catalyst solution and the pyridinium salt (0.25 mmol scale) to a high-pressure autoclave.

    • Pressurize with H₂ to 600 psi (40 bar) .

    • Heat to 50°C and stir at 1000 rpm for 24 hours.

  • Work-up: Vent hydrogen carefully. Concentrate the solvent in vacuo.

  • Deprotection: Dissolve the residue in methanol with Pd/C (10 wt%) and ammonium formate (5 eq) to remove the benzyl group via transfer hydrogenation (or use H₂ balloon).

  • Purification: Basify with NaOH (1M) and extract with DCM. The product is isolated as a colorless oil.

Route B: Enzymatic Synthesis (Chemo-Enzymatic Cascade)

Mechanism: This route employs a "Deracemization" or "Dynamic Kinetic Resolution (DKR)" strategy.[5] It typically starts with a tetrahydropyridine or a racemic piperidine precursor.

A powerful modern approach uses an Ene-Imine Reductase (EneIRED) . The enzyme reduces the carbon-carbon double bond of an iminium intermediate. If coupled with an amine oxidase (like MAO-N) that selectively oxidizes the (R)-enantiomer back to the imine, the system funnels the entire racemic mixture into the desired (S)-enantiomer.

Key Causality:

  • NADPH Recycling: The reduction requires stoichiometric hydride equivalents. A glucose/glucose dehydrogenase (GDH) system is added to regenerate NADPH in situ, driving the equilibrium forward.

  • In Situ Epimerization: The iminium intermediate allows for rapid racemization (epimerization) at the C3 position, enabling yields >50%.

Protocol: EneIRED Biocatalytic Cascade

Note: This system operates in aqueous buffer, minimizing VOC usage.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5) containing NADP+ (0.5 mM).

  • Enzyme Mix: Add:

    • EneIRED lysate (e.g., from Gallibacterium anatis, 20 mg/mL).

    • Glucose Dehydrogenase (GDH, 50 U).

    • Glucose (1.5 eq) as the hydride donor.

  • Substrate Addition: Add the precursor 3-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (or the pyridinium salt if using a compatible reducing partner) dissolved in DMSO (5% v/v final concentration).

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24–48 hours.

    • Critical Control: Monitor pH; if it drops below 7.0, activity decreases significantly.

  • Work-up:

    • Basify reaction mixture to pH 12 with NaOH (5M).

    • Extract 3x with Ethyl Acetate.[3]

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Yield: Typically yields 85-92% of the (S)-isomer with >99% ee.

Visualizing the Workflows

Diagram 1: Chemical vs. Enzymatic Pathways

The following diagram illustrates the divergence in mechanism and intermediate handling.

SynthesisComparison Start Starting Material: 3-(4-Fluorophenyl)pyridine Chem_Step1 Activation: N-Benzylation Start->Chem_Step1 Enz_Step1 Partial Reduction: Chemical reduction to Tetrahydropyridine Start->Enz_Step1 Chem_Step2 Asymmetric Hydrogenation: Ir-Catalyst, H2 (600 psi) Chem_Step1->Chem_Step2 Activated Salt Chem_Step3 Deprotection: Pd/C Hydrogenolysis Chem_Step2->Chem_Step3 Chiral N-Bn Piperidine Product Target Product: (S)-3-(4-Fluorophenyl)piperidine (>99% ee) Chem_Step3->Product Yield: ~85-90% Enz_Step2 Biocatalytic Cascade: EneIRED + NADPH Recycling (Dynamic Kinetic Resolution) Enz_Step1->Enz_Step2 Racemic Intermediate Enz_Step2->Product Yield: ~90%

Caption: Comparative workflow showing the direct high-pressure route (Chemical) versus the mild aqueous cascade (Enzymatic).

Diagram 2: Enzymatic Dynamic Kinetic Resolution (DKR) Mechanism

This diagram details how the enzymatic route overcomes the 50% yield limitation of classical resolution.

DKR_Mechanism cluster_recycling Cofactor Recycling Racemic Racemic Tetrahydropyridine Imine Iminium Intermediate Racemic->Imine Spontaneous Equilibrium Enz_Complex EneIRED Enzyme Complex Imine->Enz_Complex Binding S_Product (S)-Product Enz_Complex->S_Product Stereoselective Reduction (NADPH) NADP NADP+ NADPH NADPH NADP->NADPH Glucose -> Gluconolactone (GDH)

Caption: Mechanism of EneIRED-mediated Dynamic Kinetic Resolution allowing >50% theoretical yield.

Conclusion & Recommendations

For early-stage discovery where speed is paramount and equipment is available, the Chemical Route (Ir-Hydrogenation) is recommended. It is robust, scalable, and does not require time-consuming enzyme screening or buffer optimization.

For process development and manufacturing , particularly for green chemistry initiatives, the Enzymatic Route is superior. It eliminates heavy metals, reduces energy consumption (ambient temperature vs. 50°C), and removes the safety hazard of high-pressure hydrogen, all while delivering superior enantiopurity.

References
  • Chemo-Enzymatic Dearomatization Strategy: "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." National Institutes of Health (PMC).

  • Iridium-Catalyzed Hydrogenation: "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Dalian Institute of Chemical Physics.

  • Paroxetine Intermediate Synthesis: "Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine." PubMed.[5][6]

  • Transaminase Applications: "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI.

  • Niraparib Intermediate Patent: "Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate." PatSnap.

Sources

Safety Operating Guide

Proper Disposal of (S)-3-(4-Fluorophenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-3-(4-Fluorophenyl)piperidine, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. The protocols outlined herein are grounded in established safety data and best practices for handling halogenated organic compounds.

Understanding the Hazard Profile

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, which can lead to environmental persistence if not disposed of correctly.[2][3] Therefore, standard disposal methods for non-hazardous waste are inappropriate and potentially harmful.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if ingested.[1]
Skin Corrosion/IrritationCategory 2Causes irritation upon contact with skin.[1]
Serious Eye Damage/IrritationCategory 2Causes serious irritation to the eyes.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause irritation to the respiratory tract.[1]

Pre-Disposal and Handling Protocol

Proper disposal begins with safe handling and segregation of the waste at the point of generation. Following these steps is crucial to prevent accidental exposure and cross-contamination.

Personal Protective Equipment (PPE)

Before handling (S)-3-(4-Fluorophenyl)piperidine, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

Waste Segregation

This is a critical step in responsible chemical waste management.[3]

  • Designated Waste Container: Establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3]

  • Incompatibility: Do not mix (S)-3-(4-Fluorophenyl)piperidine with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[3] Mixing different waste streams can create hazardous reactions and significantly complicates the disposal process.[3] Furthermore, avoid mixing with incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

Step-by-Step Disposal Procedure

The disposal of (S)-3-(4-Fluorophenyl)piperidine must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3] The label must include:

    • The full chemical name: "(S)-3-(4-Fluorophenyl)piperidine"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., Harmful, Irritant)[1]

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[7] The container should be kept closed at all times except when adding waste.[4][7] It is recommended to use a secondary containment bin to mitigate potential spills.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all internal procedures for waste manifest and pickup requests.

The recommended final disposal method for halogenated organic compounds like (S)-3-(4-Fluorophenyl)piperidine is high-temperature incineration at a licensed hazardous waste facility.[2][3] This process is necessary to break the stable carbon-fluorine bond and prevent the release of persistent pollutants into the environment.[2]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS and emergency response team.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

Disposal Workflow Diagram

G cluster_prep Pre-Disposal cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) fume_hood Handle in Chemical Fume Hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use Designated, Compatible Waste Container (HDPE or Glass) segregate->container labeling Label Container Immediately with 'Hazardous Waste' & Contents container->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact incineration High-Temperature Incineration at Licensed Facility ehs_contact->incineration spill Spill Response: Absorb, Collect as Waste exposure Exposure Response: Flush Affected Area, Seek Medical Aid

Sources

Personal Protective Equipment & Handling Guide: (S)-3-(4-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Treat this compound as a high-potency, bioactive amine. [1]

(S)-3-(4-Fluorophenyl)piperidine is a chiral building block, structurally related to serotonin reuptake inhibitors (e.g., Paroxetine).[1] Its safety profile is dictated by two distinct chemical moieties:[1]

  • The Piperidine Ring (Secondary Amine): Confers basicity (pKa ~10-11), causing potential chemical burns, severe eye damage, and respiratory irritation.[1]

  • The Fluorophenyl Group: Increases lipophilicity, facilitating dermal absorption and systemic bioavailability.[1]

Critical Hazard Baseline:

  • Acute Toxicity: Harmful to Toxic if swallowed (H301/H302).[1]

  • Corrosivity/Irritation: Causes skin irritation (H315) and serious eye irritation/damage (H319/H318).[1][2]

  • Target Organ: Potential CNS activity due to pharmacophore structure.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of the fluorinated ring requires specific barrier protection against permeation.[1]

Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or NeopreneFor Spills:[1] Silver Shield/LaminateFluorinated organics can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer.[1] Laminate gloves are required for gross contamination (spills).[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Prohibited:[1] Safety glasses with side shields.[1][3]Amines are caustic.[1] Vapors or dust can bypass side shields, causing corneal edema ("blue haze") or permanent damage.[1]
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorHandling must occur in a hood.[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory to prevent inhalation of bioactive dust.[1]
Body Lab Coat (Buttoned) + Tyvek Sleeves Standard cotton coats are porous.[1] Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point.[1]

Operational Protocols: The "Self-Validating" Workflow

This workflow is designed to prevent exposure before it happens.[1]

Phase A: Engineering Controls & Setup[1]
  • Ventilation: Verify fume hood face velocity is 80–100 fpm before opening the container.

  • Static Control: If the substance is a solid (salt form), piperidine derivatives are prone to static charge.[1] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1]

Phase B: Handling & Transfer[1]
  • Weighing:

    • Best Practice: Weigh inside the fume hood.[1]

    • Technique: Do not use a spatula to "flick" excess powder back into the source bottle.[1] This creates aerosolized dust.[1] Transfer strictly from Source

      
       Boat 
      
      
      
      Receiver.
  • Solubilization:

    • Caution: Adding strong acids (e.g., HCl) to the free base will generate heat (exothermic neutralization).[1] Add acid slowly with chilling to prevent splashing.

Phase C: Decontamination[1]
  • Solvent Selection: Do not use pure water initially.[1] The lipophilic fluorophenyl group makes it water-insoluble.[1]

  • Protocol: Wipe surfaces with Ethanol or Isopropanol first to solubilize the organic residue, then follow with soap and water to remove the surfactant/amine mix.[1]

Operational Workflow Diagram

The following diagram outlines the mandatory logic flow for handling this compound.

HandlingWorkflow Start START: Task Assessment DoubleGlove Don Double Nitrile Gloves + Tyvek Sleeves Start->DoubleGlove CheckState Check Physical State Solid Solid (Salt/Powder) CheckState->Solid If Powder Liquid Liquid (Free Base/Oil) CheckState->Liquid If Viscous Oil StaticControl Apply Anti-Static Gun (Prevent Aerosol) Solid->StaticControl HoodWork Execute in Fume Hood (Sash < 18 inches) Liquid->HoodWork StaticControl->HoodWork DoubleGlove->CheckState Decon Decon: Alcohol Wipe -> Soap/Water HoodWork->Decon Disposal Dispose: Solid/Liquid Hazardous Waste Decon->Disposal

Figure 1: Operational Handling Workflow ensuring containment of bioactive amine dusts and vapors.

Emergency Response: Spill Logic

In the event of a spill, your response must be immediate and chemically specific.[1] Do not use standard paper towels for the initial cleanup of the free base; the amine odor will persist and the chemical may permeate the gloves handling the towels.[1]

Spill Decision Tree

SpillResponse Alert SPILL DETECTED Assess Assess State & Volume Alert->Assess SolidSpill Solid / Powder Assess->SolidSpill LiquidSpill Liquid / Oil Assess->LiquidSpill WetWipe Cover with Wet Pad (Prevent Dust) SolidSpill->WetWipe Absorb Apply Vermiculite or Polypropylene Pad LiquidSpill->Absorb Neutralize Wipe with Dilute Citric Acid (Neutralize Amine) WetWipe->Neutralize Absorb->Neutralize Bagging Double Bag (Haz Waste) Neutralize->Bagging

Figure 2: Spill Response Logic.[1] Note the specific neutralization step for amines.

First Aid Specifics
  • Eye Contact: Flush for 15 minutes minimum .[1] Time is critical; amines penetrate the cornea faster than acids.[1]

  • Skin Contact: Wash with soap and water.[1][4] Avoid scrubbing with organic solvents (acetone/ethanol) on the skin, as this may increase systemic absorption of the fluorinated ring.[1]

Disposal & Waste Management

Segregation is vital to prevent unexpected reactivity in the waste stream.[1]

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • DO NOT MIX with Oxidizers (e.g., Nitric Acid, Peroxides).[1] Amines + Oxidizers can form unstable N-oxides or ignite.[1]

    • DO NOT MIX with active Acyl Halides or Anhydrides in the waste container (exothermic reaction).[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Labeling: Must explicitly state "Contains Fluorinated Amines."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.